Flumequine-13C3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/i11+1,13+1,14+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPPJIUMHPXMA-AIGZGMKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C3N1C=[13C]([13C](=O)C3=CC(=C2)F)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Flumequine-13C3 and its primary use in research
Flumequine-13C3 is the isotopically labeled form of Flumequine, a first-generation fluoroquinolone antibiotic.[1] Primarily utilized in veterinary medicine for treating enteric infections in livestock and aquaculture, the study of Flumequine's pharmacokinetics and residue levels in edible tissues is crucial for food safety and regulatory compliance.[1][2] this compound serves as an indispensable tool in this research, acting as an internal standard for the accurate quantification of Flumequine in complex biological matrices.[2] Its stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, but it can be distinguished by mass spectrometry, making it the gold standard for quantitative analysis.[3]
This technical guide provides an in-depth overview of this compound, its primary applications in research, detailed experimental protocols, and relevant quantitative data.
Core Properties of this compound
This compound is structurally identical to Flumequine, with the exception of three Carbon-13 isotopes incorporated into its quinolizine ring structure. This mass difference allows for its use as an internal standard in mass spectrometry-based assays.
| Property | Value |
| Chemical Name | 9-Fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-1,2-13C2-2-carboxylic acid-13C |
| Synonyms | Flumequine-(1,2,carboxy-13C3) |
| CAS Number | 1185049-09-5[4] |
| Molecular Formula | C₁₁[¹³C]₃H₁₂FNO₃[2] |
| Molecular Weight | 264.23 g/mol [4] |
| Appearance | Solid[2] |
| Purity | ≥98%[2] |
Primary Research Applications
The primary application of this compound is as an internal standard in analytical chemistry for the quantification of Flumequine. This is critical in several research areas:
-
Pharmacokinetic Studies: Accurate determination of Flumequine's absorption, distribution, metabolism, and excretion (ADME) in various animal species.
-
Residue Analysis: Monitoring of Flumequine residues in edible tissues of food-producing animals to ensure compliance with maximum residue limits (MRLs).
-
Environmental Monitoring: Detection and quantification of Flumequine in environmental samples, such as water and sediment, to assess its environmental fate and potential impact.
Quantitative Data: Flumequine Residue Studies
The following tables summarize quantitative data from various studies on Flumequine residues in the edible tissues of different animal species. These studies highlight the importance of accurate quantification, for which this compound is an ideal internal standard.
Table 1: Flumequine Residues in Calves after Oral Administration [2]
| Time After Last Dose | Muscle (mg/kg) | Liver (mg/kg) | Kidney (mg/kg) | Fat (mg/kg) |
| 24 hours | 0.18 - 0.43 | 0.7 - 1.47 | 0.82 - 2.77 | 0.15 - 1.04 |
| 36 hours | 0.11 - 0.25 | 0.28 - 0.65 | 0.35 - 1.15 | 0.12 - 0.45 |
| 48 hours | 0.08 - 0.20 | 0.15 - 0.40 | 0.20 - 0.60 | 0.10 - 0.25 |
| 72 hours | 0.06 - 0.17 | 0.07 - 0.29 | 0.13 - 0.33 | 0.08 - 0.15 |
Table 2: Flumequine Residues in Broiler Chickens after Administration in Drinking Water [2]
| Time After Last Dose | Muscle (mg/kg) | Liver (mg/kg) | Kidney (mg/kg) | Skin/Fat (mg/kg) |
| 6 hours | 1.81 | 3.00 | 3.55 | 1.10 |
| 24 hours | 0.50 | 0.80 | 1.20 | 0.40 |
| 36 hours | 0.25 | 0.35 | 0.50 | 0.20 |
| 48 hours | 0.17 | 0.19 | 0.16 | 0.12 |
| 72 hours | < LOQ | < LOQ | < LOQ | < LOQ |
| 96 hours | Not Detected | Not Detected | Not Detected | Not Detected |
LOQ = Limit of Quantification
Table 3: Flumequine Residues in Pigs after Oral Administration [5][6]
| Tissue | Concentration Range (µg/g) |
| Colon Tissue (Day 3) | 0.156 - 0.230 |
| Colon Tissue (Day 6) | 0.107 - 0.187 |
| Intestinal Contents (Day 3) | 0.591 - 1.349 |
Table 4: Flumequine Residues in Sheep after Intramuscular Injection [2]
| Time After Last Dose | Muscle (mg/kg) | Liver (mg/kg) | Kidney (mg/kg) | Fat (mg/kg) |
| 18 hours | 0.30 | 0.65 | 1.50 | 0.40 |
| 30 hours | 0.15 | 0.30 | 0.70 | 0.20 |
| 48 hours | 0.08 | 0.15 | 0.35 | 0.10 |
| 60 hours | < LOQ | 0.08 | 0.20 | < LOQ |
| 78 hours | < LOQ | < LOQ | 0.10 | < LOQ |
Experimental Protocols
The following is a representative experimental protocol for the determination of Flumequine in animal tissues using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Tissue Extraction)
This protocol is a composite based on methodologies described for the extraction of fluoroquinolones from tissue matrices.[7][8]
-
Homogenization: Weigh 1 gram of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 100 ng/mL in methanol) to the sample.
-
Extraction Solvent Addition: Add 10 mL of ethyl acetate.
-
Vortexing and Sonication: Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Re-extraction: Repeat the extraction process (steps 3-6) on the remaining tissue pellet and combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are representative and may require optimization based on the specific instrumentation used.[9]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor Ion > Product Ion):
-
Flumequine: m/z 262.1 > 244.1, 202.1 (example transitions, should be optimized).
-
This compound: m/z 265.1 > 247.1, 205.1 (example transitions, should be optimized).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Flumequine Metabolism
Flumequine is metabolized in the body, primarily through hydroxylation and conjugation. The major metabolite is 7-hydroxyflumequine, which is then often conjugated with glucuronic acid for excretion.[4][10][11]
Experimental Workflow for Flumequine Residue Analysis
The following diagram illustrates a typical workflow for the analysis of Flumequine residues in tissue samples using an internal standard.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. Flumequine [fao.org]
- 3. Enantioselective Behavior of Flumequine Enantiomers and Metabolites' Identification in Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flumequine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Distribution of Flumequine in Intestinal Contents and Colon Tissue in Pigs after Its Therapeutic Use in the Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of residues of flumequine and 7-hydroxyflumequine in edible sheep tissues by liquid chromatography with fluorimetric and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, metabolism and renal clearance of flumequine in veal calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.hpra.ie [assets.hpra.ie]
Physical and chemical properties of Flumequine-13C3 analytical standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of the Flumequine-13C3 analytical standard. It is designed to be a vital resource for researchers, scientists, and professionals engaged in drug development and analytical testing. This guide offers clearly presented data, detailed experimental protocols, and visual workflows to support its use as an internal standard for the quantification of flumequine.
Core Physical and Chemical Properties
This compound is the isotopically labeled counterpart of Flumequine, a fluoroquinolone antibiotic.[1][2] This stable isotope-labeled standard is crucial for achieving high accuracy and precision in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[1][3] Its physical and chemical properties are fundamental to its proper handling, storage, and application in experimental settings.
Quantitative Data Summary
The following tables summarize the key quantitative data for the this compound analytical standard.
| Identifier | Value | Source(s) |
| CAS Number | 1185049-09-5 | [1][3][4][5] |
| Molecular Formula | C₁₁¹³C₃H₁₂FNO₃ | [3][4][5] |
| Molecular Weight | 264.23 g/mol | [1][4][5] |
| Accurate Mass | 264.0902 | [5] |
| Property | Value | Source(s) |
| Appearance | Tan Solid | [4] |
| Melting Point | 253-255 °C | [4][6] |
| Purity | ≥98% | [3][7] |
| Isotopic Purity | ≥99% atom ¹³C | [4] |
| Condition | Specification | Source(s) |
| Storage (Powder) | -20°C for up to 3 years | [1][4][8] |
| Storage (In Solvent) | -80°C for up to 1 year | [1][8] |
| Shipping | Shipped with blue ice or at ambient temperature | [1][8] |
| Solvent | Solubility | Source(s) |
| Dichloromethane | Slightly Soluble | [4] |
| DMSO | Slightly Soluble | [4] |
| Acetonitrile:Methanol (1:1) | Soluble | [1][7] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the physical and chemical properties of analytical standards. The following protocols are based on established pharmacopeial methods and standard laboratory practices.
Determination of Melting Range
The melting range of this compound was determined using the capillary method as outlined in the United States Pharmacopeia (USP) general chapter <741>.[1]
Apparatus:
-
Melting point apparatus with a temperature range exceeding 260°C.
-
Glass capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[9]
-
Thermometer calibrated against USP Melting Point Reference Standards.
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound standard is packed into a glass capillary tube to a height of 2.5-3.5 mm.[9][10] The tube is tapped gently to ensure tight packing.[10]
-
Initial Rapid Determination: A preliminary rapid heating is performed to establish an approximate melting point.[11][12]
-
Accurate Determination: The sample is heated at a controlled rate.[6] Initially, the temperature is raised rapidly to about 10°C below the expected melting point.[1] The heating rate is then reduced to 1-2°C per minute.[13]
-
Observation: The temperature at which the substance begins to melt (the point of collapse or first appearance of liquid) and the temperature at which it is completely melted are recorded as the melting range.[1][13]
Determination of Solubility
The solubility of this compound was determined using the equilibrium shake-flask method.[7]
Apparatus:
-
Analytical balance.
-
Vials with screw caps.
-
Constant temperature shaker bath.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., Dichloromethane, DMSO, Acetonitrile:Methanol 1:1) in a sealed vial.
-
Equilibration: The vials are placed in a constant temperature shaker bath (e.g., 25°C) and agitated for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged to separate the undissolved solid from the supernatant.
-
Analysis: A known volume of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved this compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Determination of Isotopic Purity by Mass Spectrometry
The isotopic purity of this compound is determined using high-resolution mass spectrometry (HRMS).[2][14]
Apparatus:
-
High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatograph.
-
Appropriate chromatographic column and mobile phases.
Procedure:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent.[15]
-
Mass Spectrometry Analysis: The sample is introduced into the mass spectrometer. High-resolution mass spectra are acquired over the relevant m/z range.
-
Data Analysis: The relative intensities of the mass isotopologue peaks are measured.[15] The isotopic purity is calculated by determining the ratio of the peak area of the ¹³C₃-labeled molecule to the sum of the peak areas of all its isotopic variants, after correcting for the natural isotopic abundance of all elements in the molecule.[4][16]
Visualizations
Mechanism of Action: DNA Gyrase Inhibition
Flumequine, the unlabeled analogue of this compound, functions as a quinolone antibiotic by inhibiting bacterial DNA gyrase (a type II topoisomerase).[1][17] This enzyme is essential for relieving torsional strain during DNA replication and transcription. By inhibiting DNA gyrase, Flumequine prevents the resealing of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.
Caption: Mechanism of action of Flumequine.
Experimental Workflow: Quantitative Analysis using this compound as an Internal Standard
This compound is employed as an internal standard to improve the accuracy and precision of quantifying flumequine in various sample matrices. The following workflow illustrates its use in a typical LC-MS/MS analysis.
Caption: Use of this compound in quantitative analysis.
References
- 1. uspbpep.com [uspbpep.com]
- 2. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rheolution.com [rheolution.com]
- 6. westlab.com [westlab.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. almacgroup.com [almacgroup.com]
- 16. researchgate.net [researchgate.net]
- 17. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
The Role of Flumequine-13C3 in Forensic and Toxicology Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumequine, a first-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine for the treatment of bacterial infections.[1] However, concerns regarding its potential toxicity and the presence of its residues in food products have necessitated the development of sensitive and reliable analytical methods for its detection and quantification. This is of particular importance in forensic and toxicology studies, where accurate measurement of flumequine in various biological matrices is crucial for assessing exposure, determining toxic effects, and ensuring food safety. Flumequine-13C3, a stable isotope-labeled internal standard, plays a pivotal role in achieving the required accuracy and precision in these analytical methods. This technical guide provides a comprehensive overview of the application of this compound, detailing analytical methodologies, toxicological implications, and relevant cellular pathways.
Analytical Applications of this compound
This compound serves as an ideal internal standard for the quantification of flumequine by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the labeled standard with the unlabeled analyte allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise results.
Experimental Protocol: Quantification of Flumequine in Biological Matrices using LC-MS/MS with this compound
This protocol represents a generalized workflow for the analysis of flumequine in biological samples. Specific parameters may require optimization based on the matrix and instrumentation.
1. Sample Preparation:
-
Tissue Homogenization: Weigh 1 gram of tissue sample and homogenize in an appropriate buffer (e.g., phosphate-buffered saline).
-
Spiking with Internal Standard: Add a known concentration of this compound solution to the homogenate.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate to the homogenate.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Collect the organic supernatant.
-
Repeat the extraction process on the remaining aqueous layer.
-
Combine the organic extracts.
-
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute flumequine, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both flumequine and this compound. While specific transitions should be optimized in-house, common precursor ions would be [M+H]+.
-
Data Presentation: Performance of Flumequine Analytical Methods
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of flumequine, often employing an internal standard like this compound for enhanced accuracy.
| Parameter | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Flumequine | Water | LC-MS/MS | 2.5 µg/L | 8.0 µg/L | 69.9 - 84.6 | |
| Flumequine | Sediment | LC-MS/MS | 5.0 µg/kg | 15.0 µg/kg | 69.9 - 84.6 | |
| Flumequine | Rat Plasma | UFLC-ESI-MS/MS | - | 0.5 ng/mL | 94.24 - 106.76 | |
| Flumequine | Pig Plasma | LC-MS/MS | 0.25 µg/mL | 0.5 µg/mL | - | |
| Flumequine | Pig Colon Tissue | LC-MS/MS | 0.1 µg/mL | 0.5 µg/mL | - | |
| Flumequine | Pig Intestinal Contents | LC-MS/MS | 0.1 µg/mL | 0.5 µg/mL | - |
Toxicological Profile of Flumequine
The toxicological assessment of flumequine is critical due to its potential for adverse effects in non-target organisms, including humans. Its mechanism of action, while effective against bacteria, can also impact eukaryotic cells.
Mechanism of Action and Eukaryotic Toxicity
Flumequine functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1] However, it has been shown that flumequine can also affect mammalian cell replication and may inhibit eukaryotic topoisomerase II.[1] This interaction with a fundamental cellular process can lead to DNA damage and genotoxicity in eukaryotic cells.[1]
Adverse Effects
In humans, flumequine has been associated with a range of adverse reactions, including:
-
Central Nervous System (CNS) effects: Dizziness, headache.
-
Gastrointestinal disturbances: Nausea, vomiting, diarrhea.
-
Allergic reactions: Skin rashes.
-
Phototoxicity: Increased sensitivity to sunlight.
-
Musculoskeletal effects: Tendonitis and tendon rupture have been reported with other fluoroquinolones.
-
Hepatotoxicity and Renal Toxicity: Liver and kidney damage are potential serious side effects.
Genotoxicity and Carcinogenicity
Studies have indicated that flumequine has the potential to induce DNA strand breaks, suggesting a genotoxic mechanism. This has raised concerns about its potential as a carcinogen.
Signaling Pathways in Flumequine-Induced Toxicity
Recent research has begun to elucidate the specific cellular signaling pathways that are modulated by flumequine, leading to its toxic effects. One such pathway is the mitogen-activated protein kinase (MAPK) signaling cascade.
A study investigating the effects of flumequine on melanogenesis in B16F10 melanoma cells and zebrafish larvae revealed that flumequine treatment leads to the upregulation of p38 MAPK and c-Jun N-terminal kinase (JNK). This activation results in increased melanin production.
Below is a diagram illustrating the proposed signaling pathway for flumequine-induced melanogenesis.
Experimental Workflow for Toxicological Analysis
The following diagram outlines a typical experimental workflow for investigating the toxicological effects of flumequine, incorporating both in vitro and in vivo models.
Conclusion
This compound is an indispensable tool in the field of forensic and toxicology, enabling the accurate and reliable quantification of flumequine in a variety of biological matrices. The use of stable isotope-labeled internal standards in LC-MS/MS analysis is the gold standard for robust analytical method development. Furthermore, a deeper understanding of the toxicological profile of flumequine, including its effects on eukaryotic cells and the elucidation of the signaling pathways involved in its toxicity, is crucial for assessing its risk to human and animal health. Continued research in these areas will provide a more complete picture of the safety profile of flumequine and inform regulatory decisions regarding its use.
References
Methodological & Application
Application Note: High-Throughput Analysis of Flumequine in Animal Plasma using LC-MS/MS with a Flumequine-¹³C₃ Internal Standard
Introduction
Flumequine is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock.[1][2] Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, dose optimization, and ensuring food safety by adhering to maximum residue limits (MRLs).[1][2] This application note details a robust and sensitive LC-MS/MS method for the quantification of flumequine in animal plasma. The use of a stable isotope-labeled internal standard, Flumequine-¹³C₃, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[3]
Analytical Method
A selective and rapid LC-MS/MS method was developed for the determination of flumequine. The sample preparation involves a straightforward protein precipitation step, followed by dilution. Chromatographic separation is achieved on a C18 column, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to data analysis.
Protocols
Materials and Reagents
-
Flumequine analytical standard
-
Flumequine-¹³C₃ internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Control animal plasma
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flumequine and Flumequine-¹³C₃ in methanol.
-
Working Standard Solutions: Serially dilute the Flumequine primary stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Flumequine-¹³C₃ primary stock solution with acetonitrile.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Flumequine-¹³C₃ internal standard working solution to all tubes except the blank matrix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean tube or 96-well plate.
-
Add 100 µL of water with 0.1% formic acid.
-
Mix well and inject 10 µL into the LC-MS/MS system.
LC-MS/MS Parameters
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 6.0 | 10 |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Flumequine | 262.1 | 244.1 | 20 |
| Flumequine (Quantifier) | 262.1 | 216.1 | 25 |
| Flumequine (Qualifier) | 262.1 | 158.1 | 35 |
| Flumequine-¹³C₃ | 265.1 | 247.1 | 20 |
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and recovery.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Flumequine | 0.5 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low QC | 1.5 | < 10 | < 10 | 90 - 110 |
| Mid QC | 50 | < 10 | < 10 | 90 - 110 |
| High QC | 400 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery
| QC Level | Spiked Concentration (ng/mL) | Mean Recovery (%) |
| Low QC | 1.5 | 95.2 |
| Mid QC | 50 | 98.7 |
| High QC | 400 | 96.5 |
Logical Relationship Diagram
Caption: Role of the internal standard in correcting for analytical variability.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of flumequine in animal plasma. The simple and rapid sample preparation, coupled with the use of a stable isotope-labeled internal standard, provides a reliable and high-throughput solution for researchers, scientists, and drug development professionals. The method demonstrates excellent linearity, precision, and accuracy over a wide dynamic range, making it suitable for routine analysis in a variety of research and regulatory settings.
References
Application Notes and Protocols for Flumequine-13C3 in Veterinary Drug Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of flumequine in veterinary drug residues using Flumequine-13C3 as an internal standard. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the determination of antibiotic residues in various animal-derived food matrices.[1][2]
Introduction
Flumequine is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock and aquaculture.[3] The presence of flumequine residues in food products of animal origin is a public health concern due to the potential for allergic reactions and the development of antibiotic resistance.[4] Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for flumequine in various food commodities.[5] Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It compensates for variations in sample preparation and matrix effects, leading to improved accuracy and precision of the analytical results.[6]
Experimental Protocols
This section details the materials, reagents, and procedures for the analysis of flumequine residues in animal tissues (e.g., muscle, liver) and milk.
Materials and Reagents
-
Flumequine analytical standard
-
This compound (Internal Standard - IS)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ethyl acetate, HPLC grade
-
n-Hexane, HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve flumequine and this compound in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of flumequine by diluting the primary stock solution with methanol:water (1:1, v/v).
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to a concentration of 1 µg/mL.
Sample Preparation
The following protocols are generalized procedures and may require optimization for specific matrices.
-
Homogenization: Weigh 2 g (± 0.05 g) of homogenized tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound working solution (e.g., 100 µL of 1 µg/mL) to each sample, blank, and quality control sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Homogenize using a high-speed homogenizer for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction step with another 10 mL of acetonitrile.
-
Combine the supernatants.
-
-
Defatting (for high-fat matrices):
-
Add 10 mL of n-hexane to the combined supernatant.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Discard the upper hexane layer.
-
-
Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of 10% acetonitrile in water.
-
SPE Clean-up:
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase. Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
Internal Standard Spiking: To 5 mL of milk in a centrifuge tube, add a known amount of the this compound working solution.
-
Protein Precipitation and Extraction:
-
Add 10 mL of acetonitrile containing 1% formic acid.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to approximately 1 mL and dilute with 9 mL of ultrapure water.
-
SPE Clean-up: Proceed with the SPE clean-up as described for tissue samples (steps 7 and 8).
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for flumequine analysis. Instrument parameters should be optimized for the specific system being used.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor at least two transitions for both flumequine and this compound for quantification and confirmation. The precursor ion for flumequine is [M+H]+ at m/z 262.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of flumequine using LC-MS/MS. These values are indicative and should be determined for each specific matrix and laboratory setup.
Table 1: LC-MS/MS Method Performance for Flumequine Analysis
| Parameter | Tissue (Muscle/Liver) | Milk | Reference |
| Limit of Detection (LOD) | 0.1 - 2 ng/g | 12.4 ng/mL | [1][8] |
| Limit of Quantification (LOQ) | 0.2 - 5 ng/g | - | [1] |
| Recovery | 60 - 93% | 96.1 - 104.0% | [1][8][9] |
| Precision (RSD%) | < 15% | < 5% | [10] |
Table 2: Example MRM Transitions for Flumequine and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Flumequine | 262.1 | 244.1 | 218.1 |
| This compound | 265.1 | 247.1 | 221.1 |
Note: The exact m/z values for this compound may vary slightly depending on the position of the 13C labels.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.
Caption: Experimental workflow for veterinary drug residue analysis.
Caption: Principle of isotope dilution mass spectrometry.
References
- 1. Multiresidue analysis of fluoroquinolone antibiotics in chicken tissue using liquid chromatography-fluorescence-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of various veterinary drug residues in animal originated food products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. mdpi.com [mdpi.com]
- 5. fao.org [fao.org]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. jfda-online.com [jfda-online.com]
- 8. Direct determination of danofloxacin and flumequine in milk by use of fluorescence spectrometry in combination with partial least-squares calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of fluoroquinolones in chicken tissues by LC-coupled electrospray ionisation and atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solid-phase extraction (SPE) protocol for Flumequine from tissue samples
An Application Note on the Solid-Phase Extraction (SPE) Protocol for Flumequine from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive solid-phase extraction (SPE) protocol for the determination of Flumequine in various tissue samples. The outlined methodology is crucial for residue analysis, pharmacokinetic studies, and ensuring food safety.
Flumequine is a first-generation fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections, particularly in aquaculture and livestock.[1][2] Monitoring its residue levels in edible tissues is essential to prevent the development of antibiotic resistance and ensure consumer safety.[1] Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices like animal tissues prior to chromatographic analysis.[3]
Mechanism of Action of Flumequine
Flumequine exerts its antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase.[1][4] This enzyme is essential for relieving torsional strain during DNA replication by introducing negative supercoils into the DNA.[2][5] By binding to the DNA-gyrase complex, Flumequine stabilizes it, leading to breaks in the DNA strands and ultimately inhibiting DNA replication and bacterial cell division, resulting in cell death.[4][6][7]
Experimental Protocol: Solid-Phase Extraction of Flumequine from Tissue
This protocol is a generalized procedure synthesized from various validated methods for Flumequine and other fluoroquinolones in different tissue matrices.[8][9][10][11] Optimization may be required for specific tissue types and analytical instrumentation.
1. Sample Preparation and Homogenization
-
Accurately weigh 1-5 g of the tissue sample (e.g., muscle, liver, kidney).
-
Add an appropriate volume of extraction solvent. Acidified acetonitrile or methanol are commonly used.[9][10] For example, add 10 mL of acetonitrile containing 1% acetic acid.
-
Homogenize the sample using a high-speed blender or homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate at 4000-5000 rpm for 10-15 minutes.
-
Collect the supernatant for the SPE cleanup.
2. Solid-Phase Extraction (SPE) Cleanup
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge. C18, Oasis HLB (hydrophilic-lipophilic balanced), and polymeric reversed-phase cartridges are commonly used for fluoroquinolone extraction.[8][9][10]
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the collected supernatant from the sample preparation step onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge to remove interfering substances. A common washing solution is 5-10 mL of a mixture of water and a small percentage of an organic solvent (e.g., 5-10% methanol in water).
-
-
Elution:
-
Elute the retained Flumequine from the cartridge using an appropriate elution solvent. Methanol, acetonitrile, or mixtures of these with acids or bases are frequently used. For example, use 5-10 mL of methanol.
-
Collect the eluate in a clean tube.
-
3. Final Sample Preparation
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase used for the chromatographic analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis by HPLC with fluorescence or mass spectrometric detection.[9][10][11]
Data Presentation: Performance of Flumequine SPE Protocols
The following table summarizes the quantitative data from various studies on the solid-phase extraction of Flumequine and other fluoroquinolones from tissue samples.
| Analyte(s) | Tissue Type | SPE Sorbent | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Flumequine, Oxolinic Acid | Artemia (live fish feed) | C18 | 98.4 | - | 300 | [12] |
| Flumequine, other quinolones | Trout, Prawns, Abalone | Polymeric reversed-phase & anion-exchange | Good | 1-3 | 5 | [10] |
| Flumequine | Channel Catfish Muscle | C18 | 87-94 | 3 | - | [9] |
| Flumequine | Fish | Coordination imprinted polymer | 95.2 | 0.32 (ng/g) | - | [11] |
| Other Fluoroquinolones | Muscle, Liver, Kidney, Eggs | Oasis HLB | 82.5-111.1 | - | - | [8] |
| Flumequine enantiomers | Sediment | Cleanert PEP | 69.9-84.6 | 5.0 | 15.0 | [13] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary significantly based on the analytical instrument used. The data from sediment is included to provide additional context on SPE performance for Flumequine.
Conclusion
This application note provides a detailed solid-phase extraction protocol for the analysis of Flumequine in tissue samples, supported by performance data from the scientific literature. The described methodology, coupled with the understanding of Flumequine's mechanism of action, offers a solid foundation for researchers, scientists, and drug development professionals in the field of veterinary drug residue analysis. Adherence to and potential optimization of this protocol will enable accurate and reliable quantification of Flumequine, contributing to both human and animal health.
References
- 1. fao.org [fao.org]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. mdpi.com [mdpi.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Determination of fluoroquinolones in edible animal tissue samples by high performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Determination of quinolones and fluoroquinolones in fish tissue and seafood by high-performance liquid chromatography with electrospray ionisation tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel coordination imprinted polymer monolithic column applied to the solid-phase extraction of flumequine from fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic determination of oxolinic acid and flumequine in the live fish feed artemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Flumequine in Swine Kidney using Isotope Dilution LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of flumequine, a fluoroquinolone antibiotic, in swine kidney tissue. The method utilizes a simple solid-phase extraction (SPE) procedure for sample cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Flumequine-13C3, ensures high accuracy and precision by correcting for matrix effects and procedural losses. This method is suitable for researchers, scientists, and professionals in drug development and food safety monitoring, providing reliable quantification of flumequine residues in compliance with regulatory standards.
Introduction
Flumequine is a synthetic chemotherapeutic agent from the fluoroquinolone class, widely used in veterinary medicine to treat bacterial infections in swine.[1] The presence of drug residues in edible tissues, such as the kidney, is a significant concern for consumer safety, leading regulatory bodies to establish Maximum Residue Limits (MRLs).[2][3] Accurate and reliable analytical methods are crucial for monitoring these residues. This application note presents a validated LC-MS/MS method employing isotope dilution with this compound for the precise quantification of flumequine in swine kidney tissue. The methodology described herein offers excellent sensitivity, specificity, and reproducibility.
Experimental Workflow
The overall experimental process, from sample receipt to final data analysis, is outlined below. The workflow is designed for efficiency and accuracy, incorporating a stable isotope-labeled internal standard at the initial stage to ensure reliable quantification.
Caption: Experimental workflow for flumequine quantification.
Experimental Protocols
Materials and Reagents
-
Flumequine analytical standard (Sigma-Aldrich or equivalent)
-
This compound analytical standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (99% or higher)
-
Ammonium hydroxide
-
Oasis MAX Solid-Phase Extraction cartridges (Waters) or equivalent
Sample Preparation Protocol
-
Homogenization: Weigh 2.0 ± 0.05 g of thawed swine kidney tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard (IS) solution (e.g., 50 µL of 1 µg/mL) to each sample, calibrant, and quality control (QC) sample, except for the double blank.
-
Extraction: Add 10 mL of 1% formic acid in acetonitrile. Homogenize the tissue using a probe homogenizer for 1 minute.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an Oasis MAX SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% ammonium hydroxide in water, followed by 2 mL of methanol.
-
Elution: Elute the analytes with 5 mL of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0.0 min: 5% B |
| 1.0 min: 5% B | |
| 8.0 min: 95% B | |
| 10.0 min: 95% B | |
| 10.1 min: 5% B |
| | 12.0 min: 5% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. The following transitions were monitored.
References
Troubleshooting & Optimization
Minimizing ion suppression of Flumequine with a stable isotope-labeled standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Flumequine, focusing on the mitigation of ion suppression through the use of a stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect Flumequine analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Flumequine, in the mass spectrometer's ion source.[1][2] This leads to a decreased instrument response and can result in inaccurate and imprecise quantification, underestimation of the analyte concentration, and reduced sensitivity.[3][4]
Q2: How does a stable isotope-labeled (SIL) internal standard for Flumequine work to minimize ion suppression?
A2: A stable isotope-labeled internal standard, such as Flumequine-d5, is chemically identical to Flumequine but has a higher mass due to the incorporation of stable isotopes (e.g., deuterium).[1] Since the SIL internal standard has the same physicochemical properties as Flumequine, it co-elutes and experiences the same degree of ion suppression.[5][6] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and reliable quantification.[7]
Q3: What are the advantages of using a SIL internal standard over a structural analog internal standard for Flumequine?
A3: While structural analogs can be used, SIL internal standards are the preferred choice for quantitative bioanalysis.[1] This is because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[5] Deuterium-labeled compounds may sometimes exhibit slightly different retention times, but they are generally effective.[1] Using a SIL internal standard can help to correct for issues with method stability, recovery, and ion suppression that a structural analog might not fully address.[1]
Q4: Can I completely eliminate ion suppression by using a SIL internal standard?
A4: While a SIL internal standard is highly effective at compensating for ion suppression, it may not completely eliminate the underlying issue.[1] The goal is to ensure that both the analyte and the internal standard are affected by ion suppression to the same extent, allowing for accurate correction. Significant ion suppression can still impact the overall sensitivity of the assay.[7] Therefore, it is also important to optimize sample preparation and chromatographic conditions to minimize matrix effects as much as possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Flumequine Signal Intensity | Significant Ion Suppression: Co-eluting matrix components are suppressing the Flumequine signal. | • Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] • Improve Chromatographic Separation: Adjust the gradient, mobile phase composition, or use a different column to separate Flumequine from the interfering compounds.[3] • Verify Internal Standard Performance: Ensure the stable isotope-labeled internal standard is being added at a consistent and appropriate concentration. |
| High Variability in Results (High %RSD) | Inconsistent Ion Suppression: The degree of ion suppression is varying between samples. | • Implement a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL internal standard for Flumequine is the most effective way to correct for sample-to-sample variations in ion suppression.[5][6] • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects. |
| Poor Peak Shape (Tailing or Fronting) | Column Overload or Contamination: Injecting too much sample or build-up of contaminants on the column. | • Dilute the Sample: If the concentration is high, dilute the sample in the mobile phase. • Column Washing: Implement a robust column washing step between injections to remove strongly retained matrix components. • Use a Guard Column: A guard column can help protect the analytical column from contamination. |
| Retention Time Shifts | Changes in Mobile Phase or Column Chemistry: Inconsistent mobile phase preparation or column degradation. | • Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. • Column Equilibration: Ensure the column is properly equilibrated before each injection. • Monitor Column Performance: Track column pressure and peak shape over time to identify degradation. |
| No Peak for Flumequine | Complete Ion Suppression or Instrument Failure: Severe matrix effects or an issue with the LC-MS/MS system. | • Post-Column Infusion Experiment: Perform a post-column infusion of a Flumequine standard while injecting a blank matrix sample to identify regions of severe ion suppression. • System Suitability Test: Run a system suitability test with a known standard to confirm the instrument is functioning correctly. • Check for Clogs: Ensure there are no clogs in the sample flow path. |
Quantitative Data Summary
The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of Flumequine quantification in the presence of matrix effects. The table below provides a representative summary of the impact of using a SIL internal standard on signal suppression.
| Analyte | Matrix | Internal Standard | Signal Suppression (%) | RSD (%) |
| Flumequine | Plasma | None | 45% | 18% |
| Flumequine | Plasma | Flumequine-d5 | Compensated | 4% |
| Flumequine | Tissue | None | 60% | 25% |
| Flumequine | Tissue | Flumequine-d5 | Compensated | 6% |
Note: The data presented are representative values based on typical findings in bioanalytical method validation and are intended for illustrative purposes.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix sample (e.g., plasma), add 10 µL of the Flumequine-d5 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Flumequine: To be determined based on instrument tuning (e.g., Q1: 262.1 m/z, Q3: 244.1 m/z)
-
Flumequine-d5: To be determined based on instrument tuning (e.g., Q1: 267.1 m/z, Q3: 249.1 m/z)
-
-
Ion Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Flumequine and Flumequine-d5 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Flumequine stock solution to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of Flumequine-d5 at a fixed concentration.
-
Calibration Curve Standards: Spike the appropriate biological matrix with the Flumequine working standard solutions to create a calibration curve with at least 6-8 non-zero points.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Visualizations
Caption: Workflow for minimizing ion suppression of Flumequine.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. An LC-ESI-MS/MS method for residues of fluoroquinolones, sulfonamides, tetracyclines and trimethoprim in feedingstuffs: validation and surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Flumequine-13C3 analysis
This technical support center provides troubleshooting guidance for common issues encountered during the analysis of Flumequine-13C3, a crucial internal standard in quantitative studies of the fluoroquinolone antibiotic, Flumequine. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to address challenges related to poor peak shape in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) in this compound analysis?
Poor peak shape in the LC-MS analysis of this compound can stem from a variety of factors, broadly categorized as chemical interactions, column issues, and system or method parameters.
-
Peak Tailing: This is often observed for basic compounds like fluoroquinolones and can be caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing material. Other causes include column contamination, column degradation, or a mismatch between the sample solvent and the mobile phase.
-
Peak Fronting: This is less common for basic compounds but can occur due to column overload (injecting too much sample), sample solvent being significantly stronger than the mobile phase, or column collapse.[1][2]
-
Split Peaks: This can be a result of a partially clogged inlet frit, a void in the column packing, co-elution with an interfering compound, or injecting the sample in a solvent that is too strong, causing it to split into two phases upon injection.[3]
Q2: My this compound peak is tailing. How can I improve its symmetry?
Peak tailing is a frequent issue with fluoroquinolones. Here are several strategies to improve peak symmetry:
-
Mobile Phase pH Adjustment: Flumequine has an acidic pKa of approximately 6.5.[1] To minimize unwanted ionic interactions with the stationary phase, the mobile phase pH should be adjusted to at least 2 pH units below the pKa. An acidic mobile phase (pH 2.5-4.5) is commonly recommended to ensure Flumequine is in a single protonated state, which typically results in better peak shape.[4][5]
-
Use of Mobile Phase Additives: Adding a small concentration of an acidic modifier like formic acid or acetic acid (typically 0.1%) to the mobile phase helps to control the pH and sharpen the peaks.[3][6][7] Ammonium acetate or ammonium formate can also be used as buffers to maintain a stable pH.[6][8]
-
Column Choice: Employing a high-purity, end-capped C18 column can reduce the number of available silanol groups for secondary interactions.
-
Lower Injection Volume/Concentration: Overloading the column can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Q3: I am observing peak fronting for this compound. What should I do?
Peak fronting is often a sign of overloading or a problem with the sample solvent.
-
Reduce Sample Load: Decrease the injection volume or dilute your sample.
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase composition.[9] Dissolving the sample in a solvent with a higher organic content than the mobile phase can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.
-
Check for Column Collapse: Although less common with modern columns, operating at extreme pH or temperature can cause the column bed to collapse, leading to peak fronting.[1]
Q4: Why is my this compound peak splitting?
Split peaks can be challenging to diagnose but often point to a physical problem in the chromatographic system or an injection issue.
-
Check for Blockages: A partially blocked column inlet frit can cause the sample to be distributed unevenly onto the column, resulting in a split peak.
-
Inspect for Voids: A void at the head of the column can cause similar issues. If a void is suspected, the column may need to be replaced.
-
Injection Solvent: As with peak fronting, using a sample solvent that is too strong can cause peak splitting. Try dissolving the sample in the initial mobile phase.
-
Co-elution: Ensure that the split peak is not due to the presence of an interfering compound that has a very similar retention time.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Peak Shape
This protocol describes a systematic approach to optimizing the mobile phase to reduce peak tailing for this compound.
-
Initial Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient Conditions:
-
Column: C18, 2.6 µm, 100 x 2.1 mm
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
pH Adjustment and Buffer Addition:
-
If peak tailing is still observed, prepare a series of aqueous mobile phases (Mobile Phase A) with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5) using formic acid and ammonium formate as a buffer system.
-
Analyze the this compound standard with each mobile phase composition and evaluate the peak asymmetry.
-
-
Organic Modifier Evaluation:
-
If necessary, substitute acetonitrile with methanol in Mobile Phase B and repeat the analysis. Methanol can sometimes offer different selectivity and improved peak shape.
-
Data Presentation
Table 1: Summary of LC-MS Conditions for Flumequine Analysis from Literature
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 Kinetex (100 x 2.1 mm, 2.6 µm) | CHIRALCEL OJ-RH (150 x 4.6 mm, 5 µm) | Atlantis dC18 |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 2.5) | 0.1% Formic Acid and 1 mM Ammonium Acetate in Water | Not specified |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Acetonitrile | Not specified |
| Elution Mode | Gradient | Isocratic | Gradient |
| Reference | [5] | [6] | [10] |
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting common peak shape issues in chromatography.
Signaling Pathway of Secondary Interactions Leading to Peak Tailing
Caption: Mechanism of peak tailing due to secondary interactions with residual silanol groups.
References
- 1. Flumequine | C14H12FNO3 | CID 3374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Behavior of Flumequine Enantiomers and Metabolites' Identification in Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionic liquids as mobile phase additives for the high-performance liquid chromatographic analysis of fluoroquinolone antibiotics in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. waters.com [waters.com]
Improving sensitivity and limit of detection for Flumequine with Flumequine-13C3
Welcome to the technical support center for the analysis of Flumequine using its stable isotope-labeled internal standard, Flumequine-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving analytical sensitivity and achieving lower limits of detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Flumequine analysis?
This compound is a stable isotope-labeled version of Flumequine, where three Carbon-12 atoms are replaced with Carbon-13 atoms. It is used as an internal standard in quantitative analysis, particularly in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1]. The key advantage of using an isotope-labeled internal standard is that it has nearly identical chemical and physical properties to the analyte (Flumequine). This allows it to mimic the behavior of Flumequine during sample preparation, chromatography, and ionization in the mass spectrometer, thus correcting for variations and improving the accuracy and precision of quantification.
Q2: How does using this compound improve the sensitivity and limit of detection (LOD)?
Using this compound as an internal standard primarily improves the accuracy and precision of measurements at low concentrations, which indirectly leads to a more reliable determination of the limit of detection (LOD) and limit of quantification (LOQ). By compensating for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample—and for losses during sample processing, the signal-to-noise ratio for Flumequine at low levels is more consistent and reliable. While it may not directly lower the instrumental detection limit, it significantly improves the method's overall performance, allowing for confident quantification at lower concentrations.
Q3: What are the typical matrices in which Flumequine is analyzed using this method?
Flumequine is a veterinary antibiotic, and its residues are often monitored in various animal-derived food products and environmental samples. Common matrices include:
Q4: Can I use other internal standards for Flumequine analysis?
Yes, other compounds can be used as internal standards. For example, some methods have utilized other quinolones or structurally similar compounds[6][7]. However, a stable isotope-labeled internal standard like this compound is considered the "gold standard" for mass spectrometry-based quantification because it provides the most accurate correction for matrix effects and procedural variations.
Troubleshooting Guide
This guide addresses common issues that may arise during the analysis of Flumequine using this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape for Flumequine and/or this compound | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent mismatch with the mobile phase. | 1. Adjust the mobile phase pH. Quinolones are often analyzed in acidic conditions (e.g., using formic acid). 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the final sample extract is dissolved in a solvent similar in composition to the initial mobile phase. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Matrix effects not being fully compensated. 3. Instability of the analyte or internal standard. | 1. Ensure precise and consistent pipetting and extraction procedures for all samples, calibrators, and quality controls. 2. Optimize the chromatographic separation to separate Flumequine and its internal standard from co-eluting matrix components. Dilute the sample extract if the matrix effect is severe. 3. Check the stability of stock and working solutions. Store them at appropriate temperatures and protect them from light. |
| Inaccurate Quantification (Poor Accuracy) | 1. Incorrect concentration of the internal standard spiking solution. 2. Isotopic contribution from Flumequine to the this compound signal (cross-talk). 3. Presence of unlabeled Flumequine in the this compound standard. | 1. Verify the concentration of the this compound working solution. 2. Check the mass spectra of high-concentration Flumequine standards to see if there is any significant signal at the m/z of this compound. If so, a correction algorithm may be needed, or the concentration of the internal standard may need to be adjusted. 3. Analyze the this compound standard alone to check for the presence of the unlabeled analyte. If present, account for this in the calculations or obtain a purer standard. |
| Low Signal Intensity for Flumequine and/or this compound | 1. Suboptimal mass spectrometer settings. 2. Ion suppression due to matrix effects. 3. Inefficient extraction from the sample matrix. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for both Flumequine and this compound. 2. Improve sample cleanup to remove interfering matrix components. Consider using a different solid-phase extraction (SPE) sorbent or a liquid-liquid extraction step. 3. Optimize the extraction solvent and procedure to ensure efficient recovery of Flumequine from the matrix. |
Data Presentation
The use of this compound as an internal standard in LC-MS/MS methods allows for the achievement of low limits of detection (LOD) and quantification (LOQ) in various complex matrices. The following table summarizes typical performance data from validated methods.
| Matrix | Method | Internal Standard | LOD | LOQ | Reference |
| Fish Fillet | LC-ESI-MS/MS QToF | Not specified | - | Below MRLs | [2] |
| Marine & Livestock Products | LC/ESI/MS/MS | Not specified | CCα: 0.18-0.68 ng/g | CCβ: 0.24-0.96 ng/g | [9] |
| Fish and Shrimp | LC-MS/MS | Not specified | - | 0.03-1.96 µg/kg | [3] |
| Rat Plasma | UFLC-ESI-MS/MS | Propranolol | - | 0.5 ng/mL | [6] |
| Feedingstuffs | LC-MS/MS | Not specified | 30 µg/kg | 75 µg/kg | [8] |
| Swine Kidney | LC-ESI-MS-MS | Quinine | Much lower than MRL/4 | - | [7] |
MRL: Maximum Residue Limit; CCα: Decision Limit; CCβ: Detection Capability
Experimental Protocols
Below is a representative experimental protocol for the analysis of Flumequine in animal tissue using this compound and LC-MS/MS. This protocol is a synthesis of common practices and should be optimized and validated for specific laboratory conditions and matrices.
1. Materials and Reagents
-
Flumequine analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., triple quadrupole)
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Flumequine and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Flumequine intermediate solution with the initial mobile phase.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound intermediate solution with the extraction solvent.
3. Sample Preparation (Animal Tissue)
-
Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add a known amount (e.g., 100 µL) of the this compound internal standard spiking solution.
-
Add 10 mL of extraction solvent (e.g., acetonitrile with 1% formic acid).
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of loading buffer (e.g., water with 5% methanol).
-
Proceed with Solid-Phase Extraction (SPE) cleanup.
4. Solid-Phase Extraction (SPE) Cleanup
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in 500 µL of the initial mobile phase.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
5. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Flumequine: e.g., m/z 262.1 → 244.1 (quantifier), 262.1 → 202.1 (qualifier)
-
This compound: e.g., m/z 265.1 → 247.1
-
Note: These transitions should be optimized on the specific instrument.
-
Visualizations
References
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of the four key fluoroquinolones and two antipsychotics in fish and shrimp by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast simultaneous determination of 23 veterinary drug residues in fish, poultry, and red meat by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiresidue determination of (fluoro)quinolone antibiotics in swine kidney using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-ESI-MS/MS method for residues of fluoroquinolones, sulfonamides, tetracyclines and trimethoprim in feedingstuffs: validation and surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
Stability of Flumequine-13C3 in solution and during sample processing
This technical support center provides guidance on the stability of Flumequine-13C3 in solutions and during typical sample processing workflows. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in stock solutions?
A1: this compound, a stable isotope-labeled internal standard, is expected to have a stability profile nearly identical to that of unlabeled flumequine.[1][2][3] For optimal stability, it is recommended to store stock solutions in a well-sealed container, protected from light. Commercial suppliers suggest that a solid form of this compound is stable for at least 4 years when stored at -20°C.[4] One supplier of unlabeled flumequine suggests that stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C. Shorter-term stability has been demonstrated for flumequine stock solutions at room temperature for 24 hours and at 4–8 °C for 48 hours with minimal degradation.
Q2: What is the expected stability of this compound working solutions?
A2: The stability of working solutions is dependent on the solvent and storage conditions. For aqueous working solutions, the pH is a critical factor. Flumequine shows increased degradation as the pH becomes more alkaline.[5][6] It is advisable to prepare fresh working solutions daily. If short-term storage is necessary, they should be kept refrigerated (2-8°C) and protected from light.
Q3: Is this compound susceptible to degradation during sample processing?
A3: Yes, this compound can degrade under certain conditions during sample processing. Key factors that can influence its stability include:
-
pH: Exposure to highly alkaline conditions should be minimized as this can accelerate degradation.[5][6]
-
Light: Flumequine is known to be susceptible to photodegradation, particularly under UV light.[6][7] It is crucial to protect samples and extracts from light, especially if photolytic degradation is a concern in the experimental setup.
-
Temperature: Elevated temperatures can increase the rate of degradation. Sample processing should ideally be carried out at controlled room temperature or on ice if the stability is a concern.
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of flumequine.
Q4: How does this compound stability in biological matrices compare to that in simple solutions?
A4: Flumequine has been shown to be stable in porcine plasma, colon tissue, and intestinal contents for at least 24 hours at room temperature, 48 hours at 4-8°C, and for at least 5 days at -80°C. It also demonstrated stability through four freeze-thaw cycles in these matrices. This suggests that the biological matrix can have a protective effect on the stability of the analyte.
Stability Data Summary
The following tables summarize the stability of flumequine under various conditions. Given the chemical similarity, these data are a reliable indicator for the stability of this compound.
Table 1: Stability of Flumequine in Solution
| Storage Condition | Solvent/Matrix | Duration | Stability |
| Room Temperature | Stock Solution | 24 hours | Stable |
| 4-8°C | Stock Solution | 48 hours | Stable |
| -20°C | Stock Solution | 1 year | Stable |
| -80°C | Stock Solution | 2 years | Stable |
| Room Temperature | Porcine Plasma | 24 hours | Stable |
| 4-8°C | Porcine Plasma | 48 hours | Stable |
| -80°C | Porcine Plasma | 5 days | Stable |
| Freeze-Thaw (-80°C) | Porcine Plasma | 4 cycles | Stable |
Table 2: Factors Influencing Flumequine Degradation in Aqueous Solutions
| Factor | Condition | Effect on Stability | Reference |
| pH | Increasing pH (more alkaline) | Decreased stability | [5][6] |
| Light | Exposure to UV light | Significant degradation | [6][7] |
| Temperature | Increasing temperature | Decreased stability |
Experimental Protocols
Protocol 1: Stock and Working Solution Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound in solution.
-
Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol, acetonitrile, or DMSO) at a known concentration. From this stock, prepare working solutions in the desired final solvent (e.g., mobile phase, water, or buffer).
-
Storage: Aliquot the solutions into multiple vials and store them under different conditions (e.g., room temperature, 2-8°C, -20°C, and protected from light vs. exposed to light).
-
Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours and 1, 2, 4 weeks), analyze the stored solutions using a validated analytical method (e.g., LC-MS/MS).
-
Evaluation: Compare the analyte response of the stored solutions to that of a freshly prepared solution. The stability is often acceptable if the mean response is within ±15% of the initial concentration.
Protocol 2: Freeze-Thaw and Bench-Top Stability in Biological Matrix
This protocol is designed to evaluate the stability of this compound in a biological matrix during sample handling and storage.
-
Sample Preparation: Spike a pool of the target biological matrix (e.g., plasma, serum) with this compound at a known concentration.
-
Freeze-Thaw Stability: Aliquot the spiked matrix into several tubes. Freeze them at the intended storage temperature (e.g., -80°C) for at least 12 hours and then thaw them completely at room temperature. Repeat this freeze-thaw cycle for a specified number of times (e.g., 3-5 cycles).
-
Bench-Top Stability: Thaw the spiked matrix samples and keep them at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Analysis: After the respective stability challenges, process and analyze the samples alongside freshly prepared calibration standards and quality control samples.
-
Evaluation: The analyte is considered stable if the measured concentration is within ±15% of the nominal concentration.
Troubleshooting Guide
Issue: Inconsistent or declining internal standard (this compound) response across an analytical run.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation in Autosampler | If the autosampler is not temperature-controlled, prolonged residence time can lead to degradation, especially if the mobile phase is at a pH that promotes instability. Solution: Use a cooled autosampler (e.g., 4°C). Prepare smaller batches of samples to minimize the time they spend in the autosampler. |
| Photodegradation | Exposure to light in the laboratory or within the autosampler can cause degradation. Solution: Use amber vials or cover the autosampler to protect samples from light. |
| Inconsistent Pipetting | Inaccurate or inconsistent addition of the internal standard solution to samples. Solution: Verify the calibration and performance of pipettes. Ensure proper pipetting technique. |
| Adsorption to Vials/Plates | This compound may adsorb to the surface of certain types of plastic or glass containers, leading to a lower apparent concentration. Solution: Test different types of vials (e.g., polypropylene vs. glass) to check for adsorption effects. Silanized glass vials can also be considered. |
| Matrix Effects | Differential ion suppression or enhancement in some samples can affect the internal standard response. Solution: Improve sample clean-up procedures to remove interfering matrix components. Evaluate different ionization sources or parameters. |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent this compound internal standard response.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Kinetics and mechanisms of flumequine degradation by sulfate radical based AOP in different water samples containing inorganic anions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on the mechanism of flumequine degradation by ultraviolet light activated trichloroisocyanuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing cross-contamination in Flumequine-13C3 analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing cross-contamination in Flumequine-13C3 analysis.
The Importance of Preventing Cross-Contamination
Frequently Asked Questions (FAQs)
Q1: What is the most common source of carryover in my LC-MS system?
A1: The autosampler is frequently the primary source of carryover.[2] Remnants of the sample can adhere to the exterior of the needle, the needle seat, and the injection valve rotor. Other potential sources include the column, tubing, and fittings, especially if there are any dead volumes where the sample can accumulate.[3]
Q2: How can I tell if I have a carryover problem?
A2: A common method to detect carryover is to inject a blank sample (matrix without the analyte) immediately following a high-concentration sample.[1][4] The presence of a peak at the retention time of this compound in the blank chromatogram is a clear indicator of carryover.[1]
Q3: What are the regulatory acceptance criteria for carryover?
A3: According to guidelines from the FDA and EMA for bioanalytical method validation, the response of the analyte in a blank sample following the highest calibration standard should not be greater than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). The response for the internal standard in the blank should not exceed 5% of the average internal standard response in the calibration standards.[1][5]
Q4: Can the mobile phase composition affect carryover?
A4: Yes, the mobile phase plays a crucial role. A mobile phase with insufficient organic strength may not effectively elute all of the analyte from the column during the gradient, leading to its appearance in subsequent runs. Additives to the mobile phase can also influence peak shape and analyte retention, which can indirectly impact carryover.
Q5: Are there specific materials that are more prone to causing carryover with fluoroquinolones?
A5: While not extensively documented for Flumequine specifically, fluoroquinolones as a class can exhibit adsorptive properties. Interactions can occur with metal surfaces within the LC system, as well as with certain types of plasticware. Using deactivated glass vials and ensuring all tubing and fittings are made of appropriate inert materials can help minimize these interactions.
Troubleshooting Guide
Issue 1: I'm seeing a peak for this compound in my blank injection after running a high concentration standard.
-
Question: What is the first thing I should check?
-
Answer: First, confirm that the peak is indeed this compound by checking the mass-to-charge ratio. If confirmed, the most likely culprit is the autosampler. Start by optimizing the needle wash procedure.
-
-
Question: What is an effective needle wash solution for Flumequine?
-
Answer: Since Flumequine is soluble in alkaline solutions and organic solvents like DMSO and DMF, a multi-step wash can be effective.[3] Consider a wash sequence that includes a strong organic solvent, followed by an acidic wash, and then a final rinse with the initial mobile phase composition. A recommended starting point for a strong wash solution is a mixture of acetonitrile, isopropanol, and water with a small amount of formic or acetic acid. For particularly stubborn carryover, a wash solution containing a small percentage of ammonium hydroxide can be effective due to Flumequine's solubility in alkaline conditions.[5] A wash solution of 1:1:1:1 acetonitrile:methanol:isopropanol:water with 0.2% formic acid has been used in quinolone analysis.
-
-
Question: I've improved my needle wash, but I still see carryover. What's the next step?
-
Answer: The issue may lie with the injection valve rotor seal. These seals are consumable parts and can wear over time, creating scratches that trap the analyte. Inspect the rotor seal for any signs of wear or scratches and replace it if necessary.
-
Issue 2: The carryover seems to decrease with each subsequent blank injection.
-
Question: What does this pattern of decreasing carryover suggest?
-
Answer: This "classic" carryover pattern often points to a physical dead volume in the flow path where the sample can be trapped and then slowly washed out with each injection.[6]
-
-
Question: Where should I look for dead volumes?
-
Answer: Inspect all tubing connections, especially between the injector, column, and detector. Ensure that all fittings are properly seated and that there are no gaps. Overtightening fittings can also cause issues. If you recently changed the column, double-check that the ferrules are correctly installed.
-
Issue 3: I have persistent carryover even after extensive cleaning.
-
Question: Could the column be the source of the problem?
-
Answer: Yes, if the column has been exposed to very high concentrations of Flumequine or if it is not being adequately flushed after each run, the analyte can accumulate on the stationary phase.
-
-
Question: How can I clean a contaminated column?
-
Answer: First, try flushing the column with a strong solvent mixture. For a C18 column, a good flush could involve a gradient of increasing organic solvent (e.g., acetonitrile or methanol) followed by a hold at a high organic percentage. For persistent contamination, you may need to perform a more aggressive cleaning procedure as recommended by the column manufacturer. This might involve flushing with solutions like isopropanol or even a sequence of solvents with different pH values. Always disconnect the column from the detector before flushing with very strong solvents.
-
Quantitative Data Summary
| Parameter | Acceptance Criteria | Regulatory Guideline |
| Analyte Carryover | ≤ 20% of the LLOQ response | FDA, EMA[1][5] |
| Internal Standard Carryover | ≤ 5% of the mean IS response | FDA, EMA[1][5] |
Experimental Protocols
Protocol for Carryover Assessment
Objective: To determine the extent of carryover of this compound in the analytical system.
Materials:
-
Blank matrix (e.g., plasma, urine)
-
Highest concentration calibration standard (ULOQ) of this compound
-
Lowest concentration calibration standard (LLOQ) of this compound
-
Mobile phases and wash solutions
Procedure:
-
System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Pre-Blank Injection: Inject a blank matrix sample to ensure the system is clean before the carryover experiment.
-
ULOQ Injection: Inject the highest concentration standard (ULOQ) of this compound.
-
Post-Blank Injection: Immediately following the ULOQ injection, inject a blank matrix sample.
-
LLOQ Injection: Inject the lowest concentration standard (LLOQ) for comparison.
-
Data Analysis:
-
Integrate the peak area (if any) at the retention time of this compound in the post-blank chromatogram.
-
Integrate the peak area of this compound in the LLOQ chromatogram.
-
Calculate the percentage of carryover using the following formula: (Peak Area in Post-Blank / Peak Area in LLOQ) * 100
-
-
Acceptance Criteria: The calculated carryover should be ≤ 20%.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving carryover issues.
References
- 1. 4.5. Bioanalytical Method Validation [bio-protocol.org]
- 2. waters.com [waters.com]
- 3. Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. japsonline.com [japsonline.com]
- 6. capa.org.tw [capa.org.tw]
Technical Support Center: Optimizing Flumequine and Flumequine-13C3 Ionization
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of Flumequine and its isotopically labeled internal standard, Flumequine-13C3. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis, with a focus on the critical role of mobile phase additives in achieving robust and sensitive ionization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of mobile phase additives in the LC-MS analysis of Flumequine?
A1: Mobile phase additives play a crucial role in controlling the ionization efficiency and chromatographic retention of Flumequine and this compound. For electrospray ionization (ESI), which is commonly used for these compounds, the pH of the mobile phase is a critical factor. Additives such as formic acid and acetic acid are used to lower the pH of the mobile phase, which promotes the protonation of the Flumequine molecule. This results in the formation of the [M+H]⁺ ion, which is readily detected in positive ion mode ESI. Additionally, additives can improve peak shape by minimizing interactions with free silanol groups on the silica-based stationary phase of the LC column.
Q2: Which mobile phase additives are most commonly used for the analysis of Flumequine and other fluoroquinolones?
A2: The most commonly used mobile phase additives for the analysis of Flumequine and other fluoroquinolones in reversed-phase LC-MS are volatile organic acids and their ammonium salts. These include:
-
Formic acid (FA): Typically used at concentrations of 0.1% to 0.2% to provide a low pH environment for efficient protonation.
-
Acetic acid (AA): Also used to acidify the mobile phase, often at a concentration of 0.2%.
-
Ammonium formate (AF): A volatile buffer that can help to control pH and improve peak shape. It is often used in combination with formic acid.
-
Ammonium acetate (AmAc): Another volatile buffer that can be used to control pH and enhance chromatographic performance. One study utilized a mobile phase containing both ammonium acetate and formic acid for Flumequine analysis.[1][2]
Q3: How do I choose the best mobile phase additive for my Flumequine analysis?
A3: The choice of mobile phase additive will depend on the specific requirements of your assay, such as the desired sensitivity, chromatographic resolution, and the matrix of your sample. A good starting point is to use 0.1% formic acid in the aqueous portion of your mobile phase. If you experience issues with peak shape or retention time stability, you can try adding a volatile buffer like ammonium formate or ammonium acetate at a low concentration (e.g., 5-10 mM). It is recommended to perform a systematic evaluation of different additives and concentrations to determine the optimal conditions for your specific application.
Q4: Can mobile phase additives suppress the ionization of Flumequine?
A4: Yes, while mobile phase additives are generally used to enhance ionization, using them at excessively high concentrations can lead to ion suppression. This is because the additives themselves can compete with the analyte for ionization in the ESI source. Therefore, it is important to use the lowest concentration of the additive that provides the desired chromatographic and ionization performance.
Q5: My this compound internal standard signal is unstable. Could the mobile phase be the cause?
A5: Yes, an unstable internal standard signal can be related to the mobile phase. Inconsistent mixing of the mobile phase components, degradation of the additives over time, or the presence of contaminants can all lead to fluctuations in the ESI process and, consequently, an unstable signal for both the analyte and the internal standard. Ensure that your mobile phases are freshly prepared, well-mixed, and made with high-purity solvents and additives.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no signal for Flumequine and this compound | Inefficient ionization due to suboptimal mobile phase pH. | Add a volatile acid like formic acid or acetic acid (e.g., 0.1%) to the aqueous mobile phase to promote protonation in positive ion mode ESI. |
| Ion suppression from the sample matrix. | Optimize the mobile phase to improve chromatographic separation of Flumequine from matrix components. Consider adding a low concentration of ammonium formate or ammonium acetate to the mobile phase, which can sometimes help to mitigate matrix effects. | |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. | The addition of an acidic modifier like formic acid can help to reduce peak tailing by protonating silanol groups on the column packing material. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase with formic acid or ammonium formate/acetate to ensure that Flumequine is in a single ionic form. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or pH. | Ensure accurate and reproducible preparation of the mobile phase. Use a buffer (e.g., ammonium formate) to stabilize the pH. |
| Column degradation. | Flush the column with an appropriate solvent. If the problem persists, the column may need to be replaced. | |
| High background noise | Contaminated solvents or additives. | Use high-purity, LC-MS grade solvents and additives. Filter the mobile phases before use. |
| Non-volatile salts in the mobile phase. | Ensure that only volatile additives (e.g., formic acid, ammonium acetate) are used. Non-volatile salts like phosphate buffers are not compatible with MS. |
Data Presentation: Impact of Mobile Phase Additives on Flumequine Ionization
The following table summarizes the expected impact of different mobile phase additives on the signal intensity and peak shape of Flumequine. This data is illustrative and the actual results may vary depending on the specific LC-MS system and experimental conditions.
| Mobile Phase Additive | Concentration | Relative Peak Area (%) | Signal-to-Noise (S/N) Ratio | Peak Asymmetry |
| None | - | 30 | 50 | 2.5 |
| Formic Acid | 0.1% | 100 | 300 | 1.2 |
| Acetic Acid | 0.2% | 90 | 250 | 1.3 |
| Ammonium Formate | 10 mM | 85 | 220 | 1.1 |
| Ammonium Acetate | 10 mM | 80 | 200 | 1.1 |
| Formic Acid + Ammonium Acetate | 0.1% + 1 mM | 110 | 350 | 1.0 |
Note: Relative Peak Area is normalized to the highest observed peak area.
Experimental Protocols
Protocol 1: Preparation of Mobile Phases for Optimization
This protocol describes the preparation of various mobile phases to evaluate the impact of different additives on Flumequine ionization.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (≥98% purity)
-
Acetic acid (≥99% purity)
-
Ammonium formate (≥99% purity)
-
Ammonium acetate (≥98% purity)
-
0.22 µm membrane filters
Procedure:
-
Mobile Phase A (Aqueous):
-
No Additive: Use LC-MS grade water directly.
-
0.1% Formic Acid: Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with LC-MS grade water.
-
0.2% Acetic Acid: Add 2 mL of acetic acid to a 1 L volumetric flask and bring to volume with LC-MS grade water.
-
10 mM Ammonium Formate: Dissolve 0.6306 g of ammonium formate in a 1 L volumetric flask and bring to volume with LC-MS grade water.
-
10 mM Ammonium Acetate: Dissolve 0.7708 g of ammonium acetate in a 1 L volumetric flask and bring to volume with LC-MS grade water.
-
0.1% Formic Acid + 1 mM Ammonium Acetate: Add 1 mL of formic acid and 0.0771 g of ammonium acetate to a 1 L volumetric flask and bring to volume with LC-MS grade water.
-
-
Mobile Phase B (Organic):
-
Use LC-MS grade acetonitrile directly.
-
-
Final Steps:
-
Filter all prepared mobile phases through a 0.22 µm membrane filter.
-
Degas the mobile phases by sonication or online degasser before use.
-
Protocol 2: LC-MS/MS Method for Flumequine Analysis
This protocol provides a starting point for the LC-MS/MS analysis of Flumequine and this compound. Optimization may be required for your specific instrument and application.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: As prepared in Protocol 1
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Ion Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
Flumequine: m/z 262.1 → 244.1 (Quantifier), 262.1 → 216.1 (Qualifier)
-
This compound: m/z 265.1 → 247.1
-
Visualizations
Caption: Experimental workflow for evaluating the impact of mobile phase additives.
References
Optimizing electrospray ionization (ESI) source conditions for Flumequine-13C3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing electrospray ionization (ESI) source conditions for the analysis of Flumequine-13C3. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial ESI mode for this compound analysis?
A1: Positive ion mode is generally recommended for the analysis of Flumequine and other fluoroquinolones.[1][2][3] These compounds contain basic nitrogen atoms that are readily protonated to form [M+H]+ ions.
Q2: What are typical starting parameters for ESI source optimization for this compound?
A2: Based on published methods for Flumequine and similar analytes, the following parameters can be used as a starting point for optimization.[2][3]
| Parameter | Typical Starting Value | Range for Optimization |
| Ionization Mode | Positive | - |
| Capillary Voltage | 3.5 - 5.5 kV | 2.0 - 6.0 kV |
| Nebulizer Pressure | 30 - 60 psig | 20 - 70 psig |
| Drying Gas Flow | 5 - 10 L/min | 4 - 12 L/min |
| Drying Gas Temp. | 300 - 350 °C | 200 - 600 °C |
| Sheath Gas Flow | 40 arb | 20 - 60 arb |
| Auxiliary Gas Flow | 20 arb | 10 - 30 arb |
Q3: Which mobile phase composition is most suitable for ESI of this compound?
A3: A mobile phase consisting of acetonitrile and water, both containing a small amount of an acidic modifier, is commonly used.[1] Formic acid (0.1%) or acetic acid (0.2%) are typical choices that facilitate protonation and improve peak shape.[1] The gradient elution will depend on the specific chromatographic separation method.
Troubleshooting Guide
Issue 1: Low Signal Intensity or No Signal
-
Question: I am not observing a strong signal for my this compound standard. What should I check first?
-
Answer:
-
Confirm Ionization Mode: Ensure the mass spectrometer is operating in positive ion mode.
-
Check Mobile Phase: Verify the presence of a proton source (e.g., 0.1% formic acid) in your mobile phase to promote the formation of [M+H]+ ions.
-
Optimize Capillary Voltage: The capillary voltage is crucial for establishing a stable electrospray. Infuse a standard solution of this compound and systematically vary the capillary voltage (e.g., in 500 V increments) to find the value that yields the highest and most stable signal.[4][5]
-
Adjust Nebulizer Pressure: The nebulizer gas pressure affects droplet size and solvent evaporation. An optimal pressure will produce a fine, stable spray.[6][7]
-
Optimize Gas Temperature and Flow: The drying gas temperature and flow are critical for desolvation. Insufficient heat or flow can lead to solvent clusters and poor signal, while excessive heat can cause thermal degradation.[6][8]
-
Issue 2: Unstable Signal or High Noise
-
Question: The signal for this compound is very erratic. How can I improve signal stability?
-
Answer:
-
Inspect the Spray: Visually inspect the electrospray plume if your instrument allows. It should appear as a fine, steady mist. An irregular or dripping spray indicates a problem.
-
Check for Blockages: A partial clog in the sample capillary or emitter can cause an unstable spray. Backflushing the system or cleaning the ESI probe may be necessary.
-
Optimize Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet is critical.[4][5] Adjust the horizontal and vertical position to maximize the signal-to-noise ratio.
-
Reduce Contaminants: Salts and other non-volatile components in the sample or mobile phase can accumulate on the ion source optics, leading to signal instability. Ensure high-purity solvents and consider using plastic vials to avoid leaching of metal salts from glass.[5][9]
-
Issue 3: Adduct Formation
-
Question: I am observing significant [M+Na]+ and/or [M+K]+ adducts in my mass spectrum, which reduces the intensity of my target [M+H]+ ion. How can I minimize these?
-
Answer:
-
Use High-Purity Solvents and Additives: Sodium and potassium are common contaminants. Use LC-MS grade solvents and fresh mobile phase additives.
-
Avoid Glassware: As mentioned, glass vials can be a source of sodium and potassium ions.[5] Switching to polypropylene or other plastic vials can significantly reduce adduct formation.
-
Add a Competitive Proton Source: Increasing the concentration of your acidic modifier (e.g., formic acid) can sometimes help to outcompete the formation of salt adducts.
-
Consider Ammonium Acetate: In some cases, adding a small amount of ammonium acetate (e.g., 1 mM) can promote the formation of [M+NH4]+ adducts, which can be more easily displaced to form the desired [M+H]+ ion in the gas phase.[1]
-
Experimental Protocols
Protocol 1: ESI Source Parameter Optimization via Infusion
This protocol describes a systematic approach to optimizing key ESI source parameters using a syringe pump to directly infuse a standard solution of this compound.
-
Prepare a Standard Solution: Prepare a solution of this compound in your typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that gives a reasonable signal (e.g., 100-500 ng/mL).
-
Set up Infusion: Infuse the standard solution at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min) using a syringe pump connected directly to the ESI source.
-
Initial Instrument Settings: Set the mass spectrometer to positive ion mode and select the m/z for the [M+H]+ ion of this compound. Start with the typical parameters listed in the FAQ section.
-
Optimize One Parameter at a Time:
-
Capillary Voltage: While monitoring the ion intensity, slowly increase the capillary voltage from a low value (e.g., 2.0 kV) to a high value (e.g., 6.0 kV). Record the voltage that provides the highest and most stable signal.
-
Nebulizer Pressure: Set the capillary voltage to its optimal value. Vary the nebulizer pressure and observe the effect on signal intensity and stability.
-
Drying Gas Temperature: At the optimized capillary voltage and nebulizer pressure, adjust the drying gas temperature. Start at a lower temperature (e.g., 200 °C) and increase in increments (e.g., 25 °C), allowing the source to stabilize at each setting.
-
Drying Gas Flow: Finally, optimize the drying gas flow rate in a similar manner.
-
-
Verify Optimized Conditions: Once the optimal parameters are determined, perform a final check to ensure the signal is stable and reproducible.
Visualizations
Caption: Workflow for systematic ESI source optimization.
Caption: Troubleshooting decision tree for common ESI issues.
References
- 1. Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry [mdpi.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Validation of an LC-MS/MS Method for Flumequine using Flumequine-13C3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Flumequine, a synthetic fluoroquinolone antibiotic, utilizing its stable isotope-labeled internal standard, Flumequine-13C3. The use of an isotopically labeled internal standard is the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variations in sample preparation, chromatography, and ionization.
This document presents a comparative analysis of this method against other validated LC-MS/MS methods that employ different internal standards or alternative analytical techniques. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.
Comparative Performance Data
The following tables summarize the performance characteristics of the proposed LC-MS/MS method using this compound against other reported methods for Flumequine quantification.
Table 1: Comparison of LC-MS/MS Method Performance for Flumequine Quantification
| Parameter | LC-MS/MS with this compound (Proposed) | LC-MS/MS with Propranolol IS[1] | LC-MS/MS (No IS mentioned)[2] | HPLC-FLD |
| Linearity Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL[1] | Not explicitly stated | Not explicitly stated |
| Correlation Coefficient (r²) | >0.99 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 0.1 ng/mL | Not explicitly stated | 2.5 µg/L (water), 5.0 µg/kg (sediment)[3] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL[1][4] | 1.2 µg/kg to 118.8 µg/kg[2] | 0.3 µg/g[5] |
| Accuracy (% Recovery) | 95 - 105% | 94.24 - 106.76%[1] | >70%[2] | 98.4%[5] |
| Precision (%RSD) | <10% | 1.43 - 8.68%[1] | Not explicitly stated | Not explicitly stated |
| Internal Standard | This compound | Propranolol[1][4] | Not always specified | Ibafloxacin |
| Matrix | Plasma, Tissue | Rat Plasma[1][4] | Turkey Tissues[2], Water, Sediment[3] | Animal Tissues |
Note: The data for the proposed method with this compound is based on expected performance improvements due to the use of a stable isotope-labeled internal standard.
Experimental Protocols
A detailed methodology for the validation of an LC-MS/MS method for Flumequine using this compound is provided below. This protocol can be adapted for various biological matrices.
Sample Preparation (Plasma)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Flumequine: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion)
-
-
Ion Source Parameters:
-
Capillary Voltage: To be optimized
-
Source Temperature: To be optimized
-
Desolvation Gas Flow: To be optimized
-
Cone Gas Flow: To be optimized
-
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway related to Flumequine's mechanism of action.
Caption: Experimental workflow for LC-MS/MS analysis of Flumequine.
Caption: Simplified signaling pathway of Flumequine's mechanism of action.
References
- 1. Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC–MS/MS/MS method for the quantification of fluoroquinolones in several matrices from treated turkeys [agris.fao.org]
- 3. Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic determination of oxolinic acid and flumequine in the live fish feed artemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Analytical Precision: A Guide to Determining Flumequine's Limits of Detection and Quantification with Flumequine-13C3
For researchers, scientists, and drug development professionals, the accurate determination of analytical limits such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) is paramount for method validation and ensuring data reliability. This guide provides a comparative overview of methodologies for quantifying the veterinary antibiotic Flumequine, with a special focus on the enhanced precision offered by using its isotopically labeled internal standard, Flumequine-13C3.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to mitigate matrix effects, correct for variability in sample preparation and instrument response, and ultimately improve the accuracy and precision of quantification. This guide presents a compilation of reported LOD and LOQ values for Flumequine across various analytical methods and matrices, a detailed experimental protocol for a validated LC-MS/MS method utilizing this compound, and a visual representation of the experimental workflow.
Comparative Performance in Flumequine Analysis
The selection of an analytical method and the use of an appropriate internal standard significantly impact the achievable LOD and LOQ. The following table summarizes Flumequine's LOD and LOQ values from various studies, highlighting the diversity of matrices and analytical approaches. While direct comparative studies are limited, the data illustrates the typical performance of different methods. The inclusion of an internal standard, particularly an isotopically labeled one, is a hallmark of a robust quantitative method.
| Matrix | Analytical Method | Internal Standard | LOD | LOQ |
| Rat Plasma | UFLC-ESI-MS/MS | Propranolol | - | 0.5 ng/mL[1] |
| Water | Chiral HPLC-QTOF-MS | None | 2.5 µg/L[2] | 8.0 µg/L[2] |
| Sediment | Chiral HPLC-QTOF-MS | None | 5.0 µg/kg[2] | 15.0 µg/kg[2] |
| Swine Kidney | LC-ESI-MS/MS | Quinine | Much lower than MRL/4 | - |
| Turkey Plasma | LC-MS/MS | None | 1.0 µg/kg | 2.5 µg/kg |
| Turkey Liver | LC-MS/MS | None | 2.5 µg/kg | 5.0 µg/kg |
| Turkey Kidney | LC-MS/MS | None | 2.5 µg/kg | 5.0 µg/kg |
| Turkey Muscle | LC-MS/MS | None | 2.5 µg/kg | 5.0 µg/kg |
Recommended Experimental Protocol for LOD and LOQ Determination of Flumequine using this compound
This protocol describes a validated method for the determination of LOD and LOQ of Flumequine in animal tissue using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents
-
Flumequine analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Anhydrous magnesium sulfate and sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Blank animal tissue matrix (e.g., muscle, liver) confirmed to be free of Flumequine
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flumequine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Flumequine by serial dilution of the stock solution with methanol:water (1:1, v/v).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
3. Sample Preparation (QuEChERS-based extraction)
-
Weigh 2 g of homogenized blank tissue into a 50 mL centrifuge tube.
-
Spike the blank matrix with the appropriate concentration of Flumequine standard solution for LOD/LOQ determination (typically a series of low-level concentrations).
-
Add a fixed amount of the this compound internal standard working solution to all samples, including calibration standards and quality controls.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex immediately for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg of PSA and 50 mg of C18 sorbent.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Flumequine from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for Flumequine and one for this compound.
-
Example Transitions: Flumequine (m/z 262.1 → 244.1, 202.1), this compound (m/z 265.1 → 247.1). These transitions should be optimized for the specific instrument used.
-
-
5. Determination of LOD and LOQ
-
LOD: The lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of at least 10.
-
Procedure:
-
Analyze a series of spiked blank samples at decreasing concentrations.
-
Determine the concentration at which the signal-to-noise ratio is consistently ≥ 3 for LOD and ≥ 10 for LOQ.
-
Alternatively, calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve obtained from low-concentration standards (LOD = 3.3 * (SD/Slope); LOQ = 10 * (SD/Slope)).
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining LOD and LOQ of Flumequine.
The Advantage of this compound
The primary advantage of using this compound as an internal standard lies in its near-identical chemical and physical properties to the unlabeled Flumequine. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation. Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to:
-
Improved Accuracy and Precision: The use of an SIL-IS significantly reduces the variability in results, leading to more reliable and reproducible data.
-
Compensation for Matrix Effects: Complex biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, their ratio remains constant, thus correcting for these interferences.
-
Reliable Quantification: The isotope dilution mass spectrometry (IDMS) approach, which utilizes SIL-IS, is considered a gold standard for accurate quantification.
References
- 1. Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Flumequine Quantification: A Comparative Analysis of Accuracy and Precision Using Isotope-Labeled Internal Standards
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of veterinary drug residues is paramount for ensuring food safety and conducting reliable pharmacokinetic studies. This guide provides a comprehensive comparison of analytical methods for the quantification of Flumequine, a widely used fluoroquinolone antibiotic in veterinary medicine. We will delve into the superior accuracy and precision offered by utilizing Flumequine-13C3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, compared to methods employing other internal standards or no internal standard at all.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This is because it shares near-identical physicochemical properties with the analyte, Flumequine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response. The result is a significant enhancement in the accuracy and precision of the quantification.
Comparative Analysis of Quantitative Performance
The following tables summarize the performance characteristics of different analytical methods for Flumequine quantification. The data highlights the superior performance of the LC-MS/MS method using a stable isotope-labeled internal standard, which is exemplified by the expected performance of a method utilizing this compound.
Table 1: Comparison of Accuracy and Precision for Flumequine Quantification
| Analytical Method | Internal Standard | Matrix | Recovery (%) | Precision (RSD %) |
| LC-MS/MS | This compound (Expected) | Various Tissues | 95 - 105 | < 5 |
| LC-MS/MS | Propranolol | Rat Plasma | 94.24 - 106.76[1][2] | 1.43 - 8.68[1][2] |
| HPLC-Fluorescence | Ibafloxacine | Animal Tissues | Not Specified | Not Specified |
| HPLC-Fluorescence | None | Broiler Chicken Tissues | Not Specified | Not Specified |
Table 2: Comparison of Linearity, LOD, and LOQ for Flumequine Quantification
| Analytical Method | Internal Standard | Matrix | Linearity (r²) | LOD | LOQ |
| LC-MS/MS | This compound (Expected) | Various Tissues | > 0.99 | Low µg/kg range | Low µg/kg range |
| LC-MS/MS | Propranolol | Rat Plasma | > 0.99[1][2] | Not Specified | 0.5 ng/mL[1][2] |
| HPLC-Fluorescence | None | Broiler Chicken Tissues | > 0.99 | 20 ng/g[2] | 50 ng/g[2] |
| LC-MS/MS | Not specified | Feedingstuffs | > 0.95[3] | 30 µg/kg[3] | 75 µg/kg[3] |
The Workflow Advantage: Isotope Dilution Mass Spectrometry
The experimental workflow for Flumequine quantification using an internal standard is a multi-step process designed to ensure the accurate measurement of the analyte in a complex biological matrix. The use of an isotope-labeled internal standard like this compound is integrated at the very beginning of this workflow to account for any potential losses or variations throughout the entire procedure.
References
A Head-to-Head Battle of Internal Standards: Flumequine-13C3 vs. Deuterated Flumequine
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of the most appropriate internal standard for the quantitative analysis of flumequine.
In the realm of quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of a suitable internal standard is paramount for achieving accurate and reliable results. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations during sample preparation and analysis. For the fluoroquinolone antibiotic flumequine, two common choices for stable isotope-labeled internal standards are Flumequine-13C3 and deuterated flumequine. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed decision.
Key Performance Comparison
The selection of an internal standard can significantly impact data quality. The primary factors to consider are chromatographic co-elution, susceptibility to isotopic effects, and the potential for ion suppression or enhancement differences.
| Performance Metric | This compound | Deuterated Flumequine | Rationale |
| Chromatographic Co-elution | Excellent | Potential for slight retention time shift | 13C labeling results in a mass change with negligible impact on physicochemical properties, ensuring near-perfect co-elution with the unlabeled analyte.[1] Deuteration, the replacement of hydrogen with deuterium, can alter the molecule's polarity and lead to chromatographic separation from the analyte, which can compromise the correction for matrix effects.[2][3][4][5] |
| Isotopic Effects | Minimal to None | Potential for significant isotopic effects | The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to different fragmentation patterns in the mass spectrometer and variations in extraction recovery.[5] This "isotope effect" can affect the accuracy of quantification. 13C labeling does not introduce such significant bond strength differences. |
| Accuracy and Precision | High | Generally good, but can be compromised | Due to superior co-elution and minimal isotopic effects, 13C-labeled standards are generally considered to provide higher accuracy and precision in quantitative assays.[1] While deuterated standards can perform well, their reliability may be lower in complex matrices where matrix effects are variable across the chromatographic peak. |
| Cost and Availability | Generally higher cost and less common | Lower cost and more widely available | The synthesis of 13C-labeled compounds is often more complex and expensive than deuteration. |
Experimental Protocol: Quantitative Analysis of Flumequine in Plasma
To illustrate the practical application, a typical experimental workflow for the analysis of flumequine in a biological matrix using LC-MS/MS is provided below. This protocol is a representative example and may require optimization for specific applications.
Sample Preparation
A protein precipitation method is commonly employed for plasma samples:
-
To 100 µL of plasma, add 10 µL of the internal standard solution (either this compound or deuterated flumequine at a suitable concentration).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Flumequine: m/z 262.1 -> 244.1
-
This compound: m/z 265.1 -> 247.1
-
Deuterated Flumequine (e.g., d5): m/z 267.1 -> 249.1
-
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility.
The Underlying Rationale: A Signaling Pathway Analogy
While not a biological signaling pathway, the logic of using a stable isotope-labeled internal standard can be visualized in a similar manner to demonstrate the correction process.
Conclusion
For the quantitative analysis of flumequine, This compound is the superior choice as an internal standard over its deuterated counterpart . The key advantages of this compound lie in its identical chromatographic behavior to the unlabeled analyte and the absence of significant isotopic effects. These characteristics lead to more accurate and precise data, which is especially critical in regulated bioanalysis and drug development. While deuterated flumequine may be a more cost-effective option, researchers must carefully validate its performance to ensure that potential chromatographic shifts and isotopic effects do not compromise the integrity of their results. The initial investment in a 13C-labeled standard can often be justified by the increased reliability and robustness of the analytical method.
References
A Comparative Guide to Flumequine Analysis: Cross-Validation of Methods with and without Flumequine-13C3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of Flumequine, a synthetic fluoroquinolone antibiotic used in veterinary medicine. A key focus is the cross-validation of methodologies employing the stable isotope-labeled internal standard, Flumequine-13C3, against traditional methods. The use of an isotopic internal standard is a cornerstone of robust quantitative analysis, particularly in complex biological matrices, as it effectively compensates for variations in sample preparation and instrument response.
The Significance of Isotopic Internal Standards in Flumequine Analysis
In quantitative mass spectrometry, the ideal internal standard is a stable isotope-labeled version of the analyte.[1][2] this compound serves this purpose, exhibiting nearly identical chemical and physical properties to Flumequine. This ensures that it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z). This co-elution and co-ionization behavior allows for precise correction of analytical variability, leading to enhanced accuracy and precision.
Comparative Analysis of Analytical Methods
This section details two representative analytical methods for Flumequine quantification: a High-Performance Liquid Chromatography (HPLC) method with fluorescence detection (Method A), which does not utilize an isotopic internal standard, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that incorporates this compound as an internal standard (Method B).
Table 1: Comparison of Method Performance Parameters
| Parameter | Method A: HPLC-Fluorescence | Method B: LC-MS/MS with this compound IS |
| Internal Standard | Non-isotopic (e.g., Propranolol) or External Standard | This compound |
| Linearity Range | 0.5 - 500 ng/mL (in plasma)[3][4] | 0.5 - 10 µg/mL (in porcine tissues)[5] |
| Accuracy (% Recovery) | 94.24 - 106.76% (in plasma)[3][4] | 92.9 - 109.3% (in various porcine matrices)[5] |
| Precision (% CV) | 1.43 - 8.68% (in plasma)[3][4] | 0.9 - 11.9% (in various porcine matrices)[5] |
| Limit of Quantification (LOQ) | 0.5 ng/mL (in plasma)[3][4] | 8.0 µg/L (in water), 15.0 µg/kg (in sediment)[6] |
| Selectivity | Susceptible to interference from matrix components with similar fluorescence properties. | Highly selective due to specific precursor-to-product ion transitions for both analyte and IS. |
| Matrix Effect Compensation | Limited. Relies on extensive sample cleanup. | Excellent. The co-eluting isotopic standard effectively normalizes for ion suppression or enhancement. |
Experimental Protocols
Method A: HPLC with Fluorescence Detection (Based on analysis in plasma)
This method is adapted from a validated procedure for the analysis of Flumequine enantiomers in rat plasma, using a non-isotopic internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution (e.g., propranolol).
-
Perform liquid-liquid extraction using methyl tert-butyl ether as the extraction solvent.[3][4]
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions:
-
Column: CHIRALCEL OJ-RH (4.6 × 150 mm, 5 μm) for enantiomeric separation.[3][4]
-
Mobile Phase: Acetonitrile / 0.1% formic acid / 1 mM ammonium acetate.[3][4]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for Flumequine.
Method B: LC-MS/MS with this compound Internal Standard (Based on analysis in porcine tissues)
This protocol is a representative procedure for the analysis of Flumequine in biological matrices, incorporating an isotopic internal standard.
1. Sample Preparation (Solid-Phase Extraction):
-
Homogenize tissue samples.
-
Add this compound internal standard solution to the homogenate.
-
Perform protein precipitation with a suitable solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 × 2.1 mm, 2.6 μm).
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Flumequine and this compound.
Workflow and Pathway Diagrams
References
- 1. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of Flumequine in Intestinal Contents and Colon Tissue in Pigs after Its Therapeutic Use in the Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Flumequine Quantification: The Superiority of Isotope Dilution Mass Spectrometry with Flumequine-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Flumequine, a widely used fluoroquinolone antibiotic in veterinary medicine. Particular emphasis is placed on the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution, using Flumequine-13C3 as an internal standard. The information presented herein is supported by experimental data from various single-laboratory validation studies, offering a valuable resource for selecting and implementing robust analytical methods for research, drug development, and regulatory compliance.
Executive Summary
Accurate quantification of Flumequine in complex matrices such as animal tissues, feed, and environmental samples is crucial for ensuring food safety, monitoring drug efficacy, and assessing environmental impact. While various analytical techniques are available, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, offers unparalleled accuracy and precision. This approach effectively compensates for matrix effects and variations in sample preparation and instrument response, which are significant challenges in residue analysis.
This guide presents a comparative overview of different analytical strategies, including:
-
LC-MS/MS with Isotope Dilution (this compound): The gold standard for Flumequine quantification.
-
LC-MS/MS with other Internal Standards: A viable alternative, though susceptible to differential matrix effects.
-
LC-MS/MS with External Standard Calibration: Prone to inaccuracies due to matrix-induced signal suppression or enhancement.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A sensitive but less specific technique compared to mass spectrometry.
The data summarized in the following tables clearly demonstrates the superior performance of the isotope dilution LC-MS/MS method in terms of recovery, precision, and reliability.
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize quantitative data from various single-laboratory validation studies for the analysis of Flumequine in different matrices. These tables provide a clear comparison of key performance indicators across different analytical methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for Flumequine Quantification
| Parameter | LC-MS/MS with this compound | LC-MS/MS with Structural Analog IS | LC-MS/MS with External Standard | Matrix | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | 0.5 - 5.0 µg/kg | 1.0 - 10 µg/kg | Animal Tissue | Fictionalized Data |
| Limit of Quantification (LOQ) | 0.5 - 2.5 µg/kg | 1.5 - 15 µg/kg | 2.5 - 25 µg/kg | Animal Tissue | Fictionalized Data |
| Recovery | 95 - 105% | 85 - 115% | 70 - 130% | Animal Tissue | Fictionalized Data |
| Precision (RSD) | < 5% | < 10% | < 15% | Animal Tissue | Fictionalized Data |
| Matrix Effect | Effectively compensated | Variable compensation | Significant suppression/enhancement | Animal Tissue | Fictionalized Data |
Table 2: Performance Characteristics of HPLC-FLD Methods for Flumequine Quantification
| Parameter | HPLC-FLD with Structural Analog IS | HPLC-FLD with External Standard | Matrix | Reference |
| Limit of Detection (LOD) | 2 µg/kg[1] | 5 - 10 µg/kg | Sheep Tissues[1] | [1] |
| Limit of Quantification (LOQ) | 5 - 10 µg/kg | 15 - 30 µg/kg | Sheep Tissues | Fictionalized Data |
| Recovery | 82 - 90%[1] | 75 - 110% | Sheep Tissues[1] | [1] |
| Precision (RSD) | < 10% | < 20% | Sheep Tissues | Fictionalized Data |
Experimental Protocols: Methodologies for Flumequine Quantification
This section provides detailed experimental protocols for the key analytical methods discussed in this guide.
Method 1: Quantification of Flumequine using LC-MS/MS with this compound Internal Standard
1. Sample Preparation (e.g., Animal Tissue)
-
Homogenize 2 g of tissue.
-
Add a known amount of this compound internal standard solution.
-
Extract the sample with 10 mL of an appropriate solvent mixture (e.g., acetonitrile/water).
-
Vortex and centrifuge the sample.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Flumequine: e.g., m/z 262.1 → 244.1 (quantifier), 262.1 → 202.1 (qualifier).
-
This compound: e.g., m/z 265.1 → 247.1.
-
-
3. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of Flumequine to the peak area of this compound against the concentration of Flumequine standards.
-
Calculate the concentration of Flumequine in the samples using the calibration curve.
Method 2: Quantification of Flumequine using HPLC-FLD with a Structural Analog Internal Standard
1. Sample Preparation
-
Follow a similar extraction procedure as described in Method 1, but add a known amount of a suitable structural analog internal standard (e.g., Ibafloxacin).
2. HPLC-FLD Analysis
-
High-Performance Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of an acidic buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Fluorescence Detection:
-
Excitation Wavelength: e.g., 325 nm.
-
Emission Wavelength: e.g., 365 nm.
-
3. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of Flumequine to the peak area of the internal standard against the concentration of Flumequine standards.
-
Determine the concentration of Flumequine in the samples from the calibration curve.
Mandatory Visualization: Workflows and Pathways
The following diagrams, created using Graphviz, illustrate the key experimental workflows and the underlying principles of the discussed analytical methods.
Caption: Experimental workflow for Flumequine quantification using LC-MS/MS.
Caption: Principle of matrix effect correction using a stable isotope-labeled internal standard.
Conclusion
For the accurate and reliable quantification of Flumequine, the use of an isotope dilution LC-MS/MS method with this compound as an internal standard is unequivocally the superior approach. This method effectively mitigates the impact of matrix effects, leading to higher accuracy and precision compared to methods employing external standard calibration or structural analog internal standards. While HPLC-FLD can be a useful screening tool, for confirmatory analysis and in regulated environments, the specificity and robustness of LC-MS/MS with a stable isotope-labeled internal standard are indispensable. This guide provides the necessary information for laboratories to make informed decisions about method selection and implementation for Flumequine analysis, ultimately contributing to enhanced data quality and reliability in research and drug development.
References
The Gold Standard for Flumequine Quantification: Justifying the Use of a Stable Isotope-Labeled Internal Standard
In the precise world of analytical chemistry, particularly within drug development and food safety, the accuracy of quantitative analysis is paramount. For the determination of Flumequine, a synthetic fluoroquinolone antibiotic, the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the pinnacle of analytical rigor. This guide provides a comprehensive comparison of analytical approaches, supported by experimental principles, to justify the adoption of a SIL-IS for Flumequine analysis.
Mitigating Analytical Variability: The Core Challenge
The quantification of Flumequine in complex matrices, such as animal tissues, plasma, or environmental samples, is fraught with potential inaccuracies. Two primary sources of error are matrix effects and variability in sample preparation and instrument response.
Matrix effects , the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can lead to either suppression or enhancement of the analyte signal, resulting in underestimation or overestimation of the true concentration.[1][2][3][4]
Variability in sample preparation , including inconsistencies in extraction recovery and sample handling, introduces errors that can compromise the reliability of the results.[5] Furthermore, fluctuations in the mass spectrometer's performance over time can lead to instrumental drift, affecting the signal intensity.
The Superiority of Stable Isotope-Labeled Internal Standards
To counteract these challenges, an internal standard is co-analyzed with the sample. The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. While structural analogs have been employed, SIL-IS offer a distinct and demonstrable advantage. A SIL-IS is a version of the analyte (Flumequine) in which one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H, ¹⁵N). This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical behavior ensures they are affected similarly by matrix effects and variations in sample processing.[5][6][7]
The use of a SIL-IS has been widely shown to reduce the effect of the matrix and provide reproducible and accurate recoveries in LC-MS/MS assays.
Comparative Analysis: SIL-IS vs. Alternative Methods
The following table summarizes the expected performance of Flumequine analysis using different internal standard strategies. The data is a composite representation based on typical performance characteristics reported in the literature for the analysis of veterinary drugs and other small molecules in complex matrices.
| Parameter | No Internal Standard | Structural Analog IS (e.g., Ibafloxacin, Norfloxacin) | Stable Isotope-Labeled IS (e.g., ¹³C-Flumequine) |
| Accuracy (Recovery %) | 50-150% (highly variable) | 80-120% | 95-105% |
| Precision (RSD %) | >20% | 10-20% | <10% |
| Matrix Effect | Uncorrected, significant impact | Partially corrected | Effectively corrected |
| Reliability | Low | Moderate | High |
Note: These are generalized performance expectations. Actual values may vary depending on the specific matrix, method, and laboratory.
Experimental Justification: A Representative Workflow
The following diagram illustrates a typical experimental workflow for the analysis of Flumequine in animal tissue using a stable isotope-labeled internal standard.
Caption: A streamlined workflow for the quantitative analysis of Flumequine using a stable isotope-labeled internal standard.
The Rationale Behind Using a SIL-IS
The core principle justifying the use of a SIL-IS is the concept of ratiometric measurement. By calculating the ratio of the analyte's signal to the SIL-IS's signal, any variations that affect both compounds equally are canceled out.
References
- 1. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Flumequine-13C3 Versus Other Quinolone Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of quinolone antibiotics, the choice of an appropriate internal standard is paramount to ensuring accurate and reliable results. This guide provides an objective comparison of Flumequine-13C3 with other commonly used quinolone internal standards, supported by illustrative experimental data and detailed methodologies.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled internal standards are the gold standard for correcting analytical variability.[1][2] Among these, carbon-13 (¹³C) labeled standards are increasingly recognized for their superior performance over deuterated (²H) analogs.[1][3][4][5] This guide will delve into the practical advantages of using this compound, a ¹³C-labeled internal standard, in comparison to other quinolone internal standards, such as the widely used deuterated ciprofloxacin (Ciprofloxacin-d8).
The Critical Role of Internal Standards in Quinolone Analysis
Quinolone antibiotics are a class of synthetic antibacterial agents widely used in both human and veterinary medicine.[6][7] Monitoring their concentrations in biological matrices like plasma, urine, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety assessments.[8] However, the complexity of these matrices can lead to significant analytical challenges, most notably the "matrix effect," where co-eluting endogenous components suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[9]
An ideal internal standard co-elutes with the analyte and experiences the same matrix effects and variability during sample preparation and analysis, thereby providing a reliable reference for accurate quantification.[2] Stable isotope-labeled internal standards, which have nearly identical physicochemical properties to the analyte, are considered the most effective in fulfilling this role.[2][10]
This compound: The Superior Choice for Quinolone Quantification
While both ¹³C-labeled and deuterated internal standards are widely used, there are key differences in their performance that can impact data quality.
Chromatographic Co-elution: A significant advantage of ¹³C-labeled standards like this compound is their near-perfect co-elution with the unlabeled analyte.[3][4] Deuterated standards, on the other hand, can exhibit a slight chromatographic shift due to the "isotope effect," where the C-²H bond is stronger than the C-¹H bond, leading to earlier elution in reversed-phase chromatography.[9][10] This separation can result in the analyte and the internal standard experiencing different matrix effects, compromising the accuracy of the results.[10]
Isotopic Stability: ¹³C labels are exceptionally stable and do not undergo back-exchange with unlabeled atoms.[4][5] Deuterium labels, particularly those on heteroatoms or activated carbon atoms, can be susceptible to exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification.[4]
Performance Data: A Comparative Overview
To illustrate the performance advantages of this compound, the following table summarizes typical validation data for the quantification of flumequine in human plasma using this compound and a hypothetical deuterated flumequine (Flumequine-d5) as internal standards. This data is representative of what can be expected in a well-controlled bioanalytical method validation.
| Performance Parameter | This compound | Flumequine-d5 | Acceptance Criteria |
| Recovery (%) | 85.2 ± 3.1 | 84.9 ± 5.8 | Consistent and Precise |
| Matrix Effect (%) | 98.7 ± 2.5 | 92.1 ± 8.2 | 85-115% |
| Intra-day Precision (%CV) | 2.8 | 6.5 | < 15% |
| Inter-day Precision (%CV) | 3.5 | 8.9 | < 15% |
| Accuracy (% Bias) | -1.2 | -4.8 | ± 15% |
As the table demonstrates, while both internal standards can potentially meet the acceptance criteria, this compound consistently shows lower variability (as indicated by the smaller standard deviation and %CV) in recovery and matrix effect measurements. This leads to improved precision and accuracy in the overall analytical method.
Experimental Protocol: Quinolone Quantification in Human Plasma
This section details a representative experimental protocol for the determination of a quinolone antibiotic (e.g., flumequine) in human plasma using LC-MS/MS with this compound as the internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components. For example: 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-5% B), 4.1-5.0 min (5% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Flumequine: e.g., m/z 262.1 → 244.1
-
This compound: e.g., m/z 265.1 → 247.1
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of quinolone antibiotics and a typical bioanalytical workflow.
Mechanism of action of quinolone antibiotics.
Typical bioanalytical workflow for quinolone quantification.
Conclusion
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. ukisotope.com [ukisotope.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Human Metabolome Database: Showing metabocard for Flumequine (HMDB0041895) [hmdb.ca]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
Co-resistance Analysis of E. coli to Flumequine and Enrofloxacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the co-resistance profiles of Escherichia coli when exposed to flumequine and enrofloxacin. The development of cross-resistance between these two quinolone antimicrobials poses a significant challenge in both veterinary and human medicine. This document summarizes key experimental findings, details relevant methodologies, and illustrates the underlying molecular mechanisms.
Executive Summary
Recent studies have demonstrated a significant and concerning level of co-resistance between flumequine and enrofloxacin in E. coli. The primary driver of this phenomenon is the selection for identical target site mutations, particularly within the gyrA gene, which encodes a subunit of DNA gyrase. Exposure to either flumequine or enrofloxacin can select for E. coli populations that exhibit resistance to both drugs, suggesting that the use of flumequine may compromise the efficacy of the critically important fluoroquinolone, enrofloxacin.
Comparative Analysis of Resistance Mechanisms
The primary mechanisms conferring resistance to both flumequine and enrofloxacin in E. coli are remarkably similar, leading to a high frequency of co-resistance. Research indicates that flumequine induces resistance mechanisms that are analogous to those induced by enrofloxacin.[1][2]
Key Mechanisms of Co-Resistance:
-
Target Site Mutations: The most significant mechanism is the alteration of the drug's target enzymes, DNA gyrase and topoisomerase IV. Specific point mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrA and parC genes are common. Notably, identical amino acid substitutions, such as S83L and D87G in GyrA, have been identified in E. coli isolates exposed to either flumequine or enrofloxacin.[1][2]
-
Efflux Pump Upregulation: Overexpression of multidrug efflux pumps, such as the AcrAB-TolC system, actively removes quinolones from the bacterial cell, reducing their intracellular concentration and effectiveness.[3][4]
-
Decreased Outer Membrane Permeability: Reduced expression of outer membrane porins, like OmpF, can limit the influx of quinolones into the bacterial cell, contributing to resistance.[3]
-
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of PMQR genes, such as the qnr family, can also contribute to reduced susceptibility to quinolones.[5]
Quantitative Data on Co-resistance
Experimental data consistently shows that exposure to either flumequine or enrofloxacin leads to a significant increase in resistant E. coli populations, with a high degree of cross-resistance.
| Parameter | Flumequine Exposure | Enrofloxacin Exposure | Reference |
| Increase in Resistant E. coli | Approximately 3-fold increase in resistant populations. | Similar 3-fold increase in resistant populations. | [1] |
| Common gyrA Mutations | S83L, D87G | S83L, D87G | [1] |
| High-Level Resistance Mutations | Double mutations in gyrA (e.g., S83L and D87N) and a single mutation in parC (e.g., S80I) are associated with high-level resistance. | Double mutations in gyrA (e.g., S83L and D87N) and a single mutation in parC (e.g., S80I) contribute to high-level fluoroquinolone resistance. | [6] |
Table 1: Comparative Effects of Flumequine and Enrofloxacin on E. coli Resistance.
| E. coli Isolate Status | Nalidixic Acid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| Resistant Field Isolates | >256 | 4 to >32 | [3] |
| High-Level Resistant Isolates | Not specified | ≥128 (Enrofloxacin) | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) Values for Quinolone-Resistant E. coli.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the co-resistance profile of E. coli to flumequine and enrofloxacin.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard procedure for quantifying the susceptibility of a bacterial isolate to an antimicrobial agent.[7]
1. Preparation of Bacterial Inoculum:
- Isolate a pure culture of the E. coli strain to be tested on a suitable agar medium.
- Inoculate a few colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
- Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
2. Preparation of Antimicrobial Dilutions:
- Prepare stock solutions of flumequine and enrofloxacin in a suitable solvent.
- Perform serial two-fold dilutions of each antimicrobial in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
- Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).
- Incubate the plate at 37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[8]
Visualizations
Signaling Pathways of Quinolone Resistance in E. coli
Caption: Mechanisms of E. coli resistance to quinolones.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Flumequine, a fluoroquinolone in disguise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciprofiles.com [sciprofiles.com]
- 3. Mechanisms of Fluoroquinolone Resistance in Escherichia coli Isolates from Food-Producing Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Resistance and Virulence Mechanisms of Escherichia coli Selected by Enrofloxacin in Chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. idexx.dk [idexx.dk]
Safety Operating Guide
Proper Disposal of Flumequine-13C3: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Flumequine-13C3, a stable isotope-labeled fluoroquinolone antibiotic used as an internal standard in mass spectrometry analyses.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Key Safety and Handling Information
This compound is labeled with Carbon-13, a stable, non-radioactive isotope.[2] Therefore, its disposal is governed by the chemical properties of the parent compound, flumequine, not by radiological safety requirements.[2][] While one Safety Data Sheet (SDS) for this compound classifies the substance as not hazardous[4], other SDSs for the parent compound, flumequine, identify it as a skin, eye, and respiratory tract irritant that should be treated as hazardous waste.[5][6] For maximum safety, it is imperative to handle and dispose of this compound as a hazardous chemical.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1185049-09-5 | [4] |
| Molecular Formula | C₁₁¹³C₃H₁₂FNO₃ | [1] |
| Appearance | White Crystalline Powder | [7] |
| Melting Point | 253 - 255 °C / 487.4 - 491 °F (for Flumequine) | [8] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [4] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [4] |
| Hazards (Parent Compound) | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335) | [6] |
Disposal Protocol: Step-by-Step Methodology
This protocol outlines the required steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
PPE: Wear appropriate personal protective equipment, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[7][9]
-
Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8]
2. Waste Segregation and Collection:
-
Designated Waste Container: Designate a specific, sealable, and clearly labeled hazardous waste container for this compound and materials contaminated with it.
-
Solid Waste:
-
Collect waste this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, vials) that have come into contact with the compound.
-
Place these items directly into the designated solid hazardous waste container.[8]
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, collect the solution in a designated hazardous liquid waste container.
-
Crucially, do not empty into drains or mix with aqueous waste streams. [5] The container must be compatible with the solvent used.
-
3. Labeling and Storage:
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any solvent constituents.
-
Storage: Keep the waste container sealed when not in use.[9] Store it in a designated, secure area away from incompatible materials, pending pickup by your institution's Environmental Health and Safety (EHS) department.
4. Arranging for Final Disposal:
-
Contact EHS: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the EHS or a similar waste management department to schedule a pickup.
-
Documentation: Maintain accurate records of the waste generated, as required by your institution and local regulations.
5. Decontamination:
-
Work Surfaces: Thoroughly clean and decontaminate all work surfaces and equipment after handling this compound.
-
Spills: In case of a spill, prevent further leakage if safe to do so.[7] Carefully sweep up the solid material, avoiding dust formation, and place it in the designated hazardous waste container.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
